ML390
Description
Properties
Molecular Formula |
C21H21F3N2O3 |
|---|---|
Molecular Weight |
406.4 |
SMILES |
O=C(NCCC(N[C@@H]1CCCC2=C1C=CC=C2)=O)C3=CC([H])=C(OC(F)(F)F)C=C3 |
Appearance |
Solid powder |
Purity |
> 98% |
Synonyms |
(R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethoxy)benzamide |
Origin of Product |
United States |
Foundational & Exploratory
ML390: A Potent Inhibitor of Dihydroorotate Dehydrogenase in the Pyrimidine Biosynthesis Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the small molecule ML390, focusing on its role as a specific inhibitor of the de novo pyrimidine biosynthesis pathway. We will delve into its mechanism of action, present key quantitative data, outline relevant experimental protocols, and visualize the core biological and experimental frameworks. This document is intended to serve as a critical resource for researchers in oncology, virology, and drug development exploring the therapeutic potential of metabolic pathway inhibition.
Introduction: The Pyrimidine Biosynthesis Pathway as a Therapeutic Target
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis. This pathway is particularly critical for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleic acid precursors. One of the key enzymes in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the fourth committed step. Its critical role makes it an attractive target for therapeutic intervention. ML390 has emerged as a potent and specific small-molecule inhibitor of human DHODH, demonstrating significant potential in preclinical models of cancer and viral infections.
Mechanism of Action of ML390
ML390 exerts its biological effects by directly targeting and inhibiting the enzymatic activity of Dihydroorotate Dehydrogenase (DHODH).[1][2][3][4][5]
-
Target Enzyme: The identified molecular target of ML390 is Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme located on the outer surface of the inner mitochondrial membrane.[1][5]
-
Biochemical Function: DHODH is a flavoprotein that catalyzes the ubiquinone-mediated oxidation of dihydroorotate to orotate. This is a rate-limiting step in the de novo synthesis of uridine 5'-monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[1][5]
-
Consequences of Inhibition: By inhibiting DHODH, ML390 effectively blocks the pyrimidine synthesis pathway, leading to two primary metabolic consequences:
-
Accumulation of Upstream Metabolite: Inhibition causes a dramatic accumulation of the DHODH substrate, dihydroorotate (DHO).[2][5] In some cell models, this accumulation can be over 500-fold.[2][5]
-
Depletion of Downstream Metabolites: The blockade prevents the formation of orotate, leading to a significant depletion of the downstream pyrimidine pool, including UMP, UDP, UTP, and uridine.[2][6][7][8]
-
-
Pathway Specificity: The cellular effects of ML390 can be completely reversed by the addition of exogenous uridine to the culture media.[1][6][7] Uridine replenishes the pyrimidine pool via the alternative "salvage pathway," confirming that ML390's activity is specifically due to the inhibition of de novo pyrimidine biosynthesis.
This targeted inhibition of nucleotide synthesis underlies ML390's potent anti-proliferative effects in various disease models.
Quantitative Data: Potency and Efficacy of ML390
The following table summarizes key quantitative metrics reported for ML390, demonstrating its potency in various experimental contexts.
| Parameter | Value | Cell Lines / System | Application Context | Reference |
| ED₅₀ | ~2 µM | Murine (ER-HoxA9) and Human (U937, THP1) AML cells | Induction of Myeloid Differentiation | [2][5] |
| IC₅₀ | 0.06601 µM | RD and Vero cells | Inhibition of Enterovirus 71 (EV71) Replication | [9] |
| Selectivity Index | 156.5 | RD and Vero cells | Antiviral Activity (CC₅₀ / IC₅₀) | [9] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the mechanism of ML390 and a typical workflow for its evaluation.
Caption: De novo pyrimidine synthesis pathway and the inhibitory action of ML390 on the enzyme DHODH.
Caption: A generalized experimental workflow for evaluating the cellular effects of ML390.
Experimental Protocols
Detailed protocols are critical for the reproducibility of scientific findings. While specific parameters may vary between laboratories and cell lines, the following sections provide representative methodologies for key experiments used to characterize DHODH inhibitors like ML390.
This protocol measures the metabolic activity of cells as an indicator of viability and proliferation after treatment with ML390.
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence and recovery.
-
Compound Preparation: Prepare a 2x stock concentration of ML390 in culture medium via serial dilutions from a primary stock (typically in DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Add 100 µL of the 2x ML390 working solutions to the appropriate wells to achieve the final desired concentrations. Include wells for vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent). For rescue experiments, add a final concentration of 100 µM uridine concurrently with ML390.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, combined with an electron coupling reagent like PES, to each well.[10]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the absorbance values are within the linear range of the spectrophotometer.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells) from all readings. Normalize the data to the vehicle control wells (defined as 100% viability) and plot the results as a percentage of viability versus log[ML390 concentration] to determine the ED₅₀ or IC₅₀ value.
This protocol is used to quantify the changes in pyrimidine pathway metabolites following ML390 treatment.[7][8]
-
Cell Culture and Treatment: Culture cells in 6-well plates to ~80% confluency. Treat with ML390 at a relevant concentration (e.g., 2x ED₅₀) for a specified time (e.g., 24-48 hours). Include vehicle-treated and uridine-rescued control groups.
-
Metabolite Extraction:
-
Aspirate the culture medium and quickly wash the cells twice with ice-cold 0.9% NaCl solution.
-
Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% methanol: 20% water) to each well.
-
Scrape the cells from the plate in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
-
Sample Processing: Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube. Avoid disturbing the protein pellet.
-
Drying and Reconstitution: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
LC-MS/MS Analysis: Analyze the samples using a Liquid Chromatography-Mass Spectrometry system. Use a suitable chromatography column (e.g., HILIC) to separate the polar metabolites. The mass spectrometer should be operated in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific mass transitions for dihydroorotate, orotate, UMP, UDP, and UTP.
-
Data Analysis: Quantify the peak areas for each metabolite and normalize them to an internal standard and the total protein content or cell number from a parallel plate. Compare the relative abundance of each metabolite across the different treatment groups.
Therapeutic Applications and Future Directions
The specific targeting of the pyrimidine biosynthesis pathway by ML390 has demonstrated significant therapeutic potential in several disease contexts.
-
Acute Myeloid Leukemia (AML): ML390 was originally developed as a small molecule capable of overcoming differentiation arrest in AML models.[1][2][3] By depleting pyrimidine pools, DHODH inhibitors like ML390 can induce myeloid differentiation, representing a novel therapeutic strategy for this malignancy.[5]
-
Glioblastoma: Highly proliferative brain tumors like glioblastoma are heavily dependent on the de novo pyrimidine pathway.[6][7] Pharmacological inhibition of DHODH with ML390 has been shown to deplete pyrimidines, impair ribosomal RNA (rRNA) transcription, induce nucleolar stress, and decrease the proliferation of glioblastoma cells, including those resistant to standard chemotherapy.[6][7]
-
Antiviral Therapy: Viruses are obligate intracellular parasites that rely on the host cell's metabolic machinery for replication. ML390 has been shown to inhibit the replication of Enterovirus 71 by targeting the host DHODH enzyme, thereby restricting the nucleotide supply necessary for viral RNA synthesis.[9]
References
- 1. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia. | Semantic Scholar [semanticscholar.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. medkoo.com [medkoo.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML390 Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML390 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This guide provides a comprehensive overview of the target identification and validation of ML390, with a focus on its application as a potential therapeutic agent for acute myeloid leukemia (AML). Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to facilitate a deeper understanding of ML390's mechanism of action and to aid in the design of future research and drug development efforts.
Introduction
Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key feature of AML is a blockade in the differentiation of myeloid progenitor cells, leading to an accumulation of immature blasts. Overcoming this differentiation arrest is a promising therapeutic strategy. ML390 was identified through a high-throughput phenotypic screen for small molecules that could induce the differentiation of AML cells. Subsequent target identification efforts revealed that ML390 exerts its effects through the inhibition of dihydroorotate dehydrogenase (DHODH).
DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are vital for DNA and RNA synthesis, as well as other cellular processes. Rapidly proliferating cells, such as cancer cells, are particularly dependent on de novo pyrimidine synthesis to meet their high demand for nucleotides. Inhibition of DHODH by ML390 leads to a depletion of the pyrimidine pool, thereby impeding cell proliferation and inducing differentiation in AML cells.
Quantitative Data
The following tables summarize the key quantitative data for ML390, demonstrating its potency as a DHODH inhibitor and its effects on AML cell lines.
Table 1: Biochemical Potency of ML390 against Human DHODH
| Parameter | Value (µM) | Reference |
| IC50 | 0.56 | [1][2] |
Table 2: Cellular Activity of ML390 in AML Cell Lines
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| Murine ER-HoxA9 | Differentiation | ED50 | ~2 | [1] |
| Human U937 | Differentiation | EC50 | 8.8 ± 0.8 | [3] |
| Human THP-1 | Differentiation | EC50 | 6.5 ± 0.9 | [3] |
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway and ML390's Point of Intervention
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and highlights the step inhibited by ML390.
Caption: De Novo Pyrimidine Biosynthesis Pathway showing ML390 inhibition of DHODH.
Experimental Workflow for ML390 Target Identification
The workflow below outlines the key experimental stages that led to the identification of DHODH as the primary target of ML390.
Caption: Experimental workflow for the identification and validation of DHODH as the target of ML390.
Experimental Protocols
DHODH Enzyme Inhibition Assay
This protocol describes a biochemical assay to measure the inhibitory activity of ML390 on recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
ML390
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of ML390 in DMSO.
-
Serially dilute ML390 in Assay Buffer to create a range of concentrations.
-
In a 96-well plate, add the following to each well:
-
Recombinant human DHODH enzyme (final concentration will depend on enzyme activity).
-
ML390 dilution or DMSO (for control).
-
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Prepare a substrate solution containing DHO, CoQ10, and DCIP in Assay Buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCIP) in kinetic mode for 10-20 minutes.
-
Calculate the initial reaction rates for each ML390 concentration.
-
Plot the reaction rates against the logarithm of the ML390 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Differentiation Assay in AML Cells
This protocol outlines a method to assess the ability of ML390 to induce differentiation in AML cell lines (e.g., HL-60, U937, THP-1).
Materials:
-
AML cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
ML390
-
All-trans retinoic acid (ATRA) as a positive control
-
DMSO as a vehicle control
-
Nitroblue tetrazolium (NBT)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Flow cytometry antibodies (e.g., anti-CD11b, anti-CD14)
-
Wright-Giemsa stain
-
Microscope
-
Flow cytometer
Procedure:
-
Seed AML cells in a 24-well plate at a density of 2 x 10^5 cells/mL.
-
Treat the cells with various concentrations of ML390, ATRA (positive control), or DMSO (vehicle control).
-
Incubate the cells for 48-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Morphological Assessment:
-
Harvest the cells and prepare cytospin slides.
-
Stain the slides with Wright-Giemsa stain.
-
Examine the cells under a microscope for morphological changes indicative of differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, nuclear condensation, cytoplasmic granulation).
-
-
Functional Assessment (NBT Reduction Assay):
-
Harvest the cells and resuspend them in fresh medium.
-
Add NBT solution and PMA to the cell suspension.
-
Incubate for 20-30 minutes at 37°C.
-
Count the number of blue-black formazan-positive cells (indicating functional maturation of myeloid cells) under a microscope.
-
-
Immunophenotypic Assessment (Flow Cytometry):
-
Harvest the cells and wash with PBS.
-
Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14).
-
Analyze the cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm the direct binding of ML390 to DHODH in intact cells.
Materials:
-
AML cells
-
ML390
-
DMSO
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-DHODH antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
Thermal cycler or heating block
Procedure:
-
Treat AML cells with ML390 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-DHODH antibody.
-
Quantify the band intensities for DHODH at each temperature for both ML390-treated and control samples.
-
Plot the percentage of soluble DHODH against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the ML390-treated samples indicates target engagement and stabilization of DHODH.
Conclusion
The identification and validation of DHODH as the target of ML390 provides a clear mechanistic basis for its anti-leukemic activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on DHODH inhibitors and differentiation-based therapies for AML. The potent and selective nature of ML390, coupled with a well-defined mechanism of action, makes it a valuable tool for further investigation into the role of pyrimidine biosynthesis in cancer and a promising starting point for the development of novel therapeutics. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of ML390 and evaluating its efficacy and safety in more advanced preclinical and clinical settings.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
ML390-Induced Differentiation in Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, which interfere with normal blood cell production. A key feature of AML is a blockade in the differentiation of myeloid progenitor cells, leading to an accumulation of immature blasts. Overcoming this differentiation arrest is a promising therapeutic strategy. ML390 is a small molecule that has been identified as a potent inducer of myeloid differentiation in AML cells. This technical guide provides an in-depth overview of the mechanism of action of ML390, its effects on leukemia cells, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
ML390 was discovered through a high-throughput phenotypic screen designed to identify compounds capable of overcoming differentiation arrest in a murine model of AML driven by the overexpression of the HoxA9 transcription factor.[1][2][3][4][5] Subsequent target identification studies revealed that ML390 exerts its pro-differentiation effects by inhibiting dihydroorotate dehydrogenase (DHODH).[1][2][3][4][5]
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[4][6] This pathway is crucial for the synthesis of uridine and other pyrimidines necessary for DNA and RNA synthesis. Rapidly proliferating cells, such as leukemia cells, are highly dependent on the de novo pyrimidine synthesis pathway to meet their metabolic demands.[4] By inhibiting DHODH, ML390 depletes the intracellular pool of pyrimidines, which in turn triggers a cascade of events leading to cell cycle arrest and myeloid differentiation.[6] The critical role of DHODH inhibition in the action of ML390 is confirmed by the observation that the addition of exogenous uridine to the cell culture medium rescues the cells from the effects of ML390.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of ML390 in AML models.
Table 1: Cellular Activity of ML390 in AML Cell Lines
| Cell Line Model | Assay | Endpoint | Value | Reference |
| Murine ER-HoxA9 | Differentiation | ED50 | ~2 µM | [7] |
| Human U937 | Differentiation | ED50 | ~2 µM | [7] |
| Human THP1 | Differentiation | ED50 | ~2 µM | [7] |
Table 2: Effect of ML390 on Cellular Metabolites
| Cell Line Model | Treatment | Metabolite | Change | Reference |
| Lys-GFP-ER-HoxA9 | ML390 (48 hr) | Dihydroorotate (DHO) | >500-fold accumulation | [7] |
| Lys-GFP-ER-HoxA9 | ML390 (48 hr) | Uridine and downstream metabolites | Depletion | [7] |
Signaling Pathways and Experimental Workflows
ML390 Mechanism of Action
The following diagram illustrates the signaling pathway affected by ML390.
Caption: Mechanism of ML390-induced differentiation in leukemia cells.
Experimental Workflow for ML390 Characterization
The diagram below outlines the typical experimental workflow for identifying and characterizing compounds like ML390.
References
- 1. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 2. d-nb.info [d-nb.info]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ML390 on HoxA9-Expressing Acute Myeloid Leukemia Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a high rate of relapse and mortality. A significant subset of AML cases is characterized by the overexpression of the homeobox A9 (HOXA9) transcription factor, which is associated with aggressive disease and a block in myeloid differentiation. This technical guide provides an in-depth analysis of ML390, a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), and its therapeutic potential in overcoming the differentiation blockade in HOXA9-expressing AML models. We will detail the mechanism of action, summarize key quantitative data, provide comprehensive experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Introduction: The Challenge of HOXA9-Driven AML
HOXA9 is a critical regulator of hematopoiesis that is frequently dysregulated in AML.[1] Its overexpression, often a result of MLL gene rearrangements, leads to an arrest in the differentiation of myeloid progenitor cells, a hallmark of AML.[1] This differentiation block is a key driver of leukemogenesis, making the restoration of normal myeloid maturation a compelling therapeutic strategy. ML390 was identified through a high-throughput phenotypic screen designed to discover compounds capable of inducing differentiation in AML cells expressing a conditional form of HoxA9.[2]
ML390: Mechanism of Action
ML390's primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. By inhibiting DHODH, ML390 depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This metabolic stress is believed to trigger a cellular response that overcomes the HoxA9-induced differentiation arrest, leading to the maturation of leukemic blasts into more differentiated myeloid cells, such as neutrophils and macrophages.[2]
Signaling Pathway
The signaling pathway initiated by ML390 is not a conventional signal transduction cascade but rather a metabolic intervention with downstream consequences on cellular differentiation programs.
Caption: ML390 inhibits DHODH, leading to pyrimidine depletion and subsequent induction of myeloid differentiation.
Quantitative Data Summary
While comprehensive quantitative data for ML390 is not fully consolidated in publicly available literature, the following tables summarize the expected and reported effects based on its known mechanism and preclinical studies.
| Parameter | Value | Cell Line/System | Reference |
| DHODH IC50 | ~10 nM (Brequinar) | Enzyme Assay | [2] |
| Differentiation ED50 | ~1 µM (Brequinar) | ER-HoxA9, U937, THP1 | [3] |
Note: Data for the related DHODH inhibitor Brequinar is provided as a reference for the expected potency of this class of compounds.
| Experimental Readout | Effect of ML390 Treatment | AML Model |
| Cell Viability | Dose-dependent decrease | HoxA9-expressing cells |
| Myeloid Differentiation Markers (e.g., CD11b, CD86) | Upregulation | HoxA9-expressing cells |
| GFP Expression (Lysozyme promoter) | Increased fluorescence | Lysozyme-GFP ER-HoxA9 |
| Cell Morphology | Shift from blast-like to mature myeloid cell morphology | HoxA9-expressing cells |
| In Vivo Tumor Burden | Reduction in leukemic burden (reported for Brequinar) | AML mouse models |
| In Vivo Survival | Increased survival (reported for Brequinar) | AML mouse models |
Detailed Experimental Protocols
Generation of the ER-HoxA9 AML Model
A key model for studying ML390's effects utilizes a conditional HoxA9 expression system.
Caption: Workflow for generating and utilizing the ER-HoxA9 AML cell model.
Protocol:
-
Bone Marrow Isolation: Isolate bone marrow cells from lysozyme-GFP knock-in mice.
-
Retroviral Transduction: Transduce the bone marrow cells with a retroviral vector encoding an estrogen receptor-HoxA9 (ER-HoxA9) fusion protein.
-
Cell Culture and Immortalization: Culture the transduced cells in the presence of β-estradiol and stem cell factor (SCF). The presence of β-estradiol activates the ER-HoxA9 fusion protein, leading to the immortalization of myeloblasts.
-
Differentiation Assay: To induce differentiation, withdraw β-estradiol from the culture medium. This inactivates HoxA9, resulting in synchronous terminal myeloid differentiation, which can be monitored by an increase in GFP expression.
In Vitro ML390 Treatment and Differentiation Analysis
Protocol:
-
Cell Seeding: Seed the ER-HoxA9 cells in 96-well plates in the presence of β-estradiol and SCF.
-
Compound Treatment: Treat the cells with a dose range of ML390 or vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-96 hours.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD86).
-
Analyze the cells using a flow cytometer to quantify the percentage of GFP-positive cells and the expression levels of the differentiation markers.
-
-
Morphological Analysis: Prepare cytospins of the treated cells and stain with Wright-Giemsa. Analyze the cell morphology under a microscope to observe changes consistent with myeloid differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, nuclear condensation, and cytoplasmic granulation).
DHODH Enzyme Inhibition Assay
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human DHODH enzyme, its substrate dihydroorotate, and co-factors.
-
Inhibitor Addition: Add varying concentrations of ML390 or a control inhibitor (e.g., Brequinar) to the reaction mixture.
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction and monitor the rate of orotate production, typically by measuring the change in absorbance at a specific wavelength.
-
IC50 Calculation: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
ML390 represents a promising therapeutic agent for HOXA9-driven AML by targeting the metabolic vulnerability of leukemic cells. Its ability to induce differentiation by inhibiting DHODH provides a clear mechanism-based rationale for its further development. Future research should focus on detailed in vivo efficacy and toxicity studies, the exploration of combination therapies to enhance its anti-leukemic activity, and the identification of biomarkers to predict patient response. The experimental models and protocols outlined in this guide provide a robust framework for the continued investigation of ML390 and other DHODH inhibitors in the context of AML.
References
The Biological Activity of ML390 in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML390 has emerged as a significant small molecule of interest in cancer research due to its potent and selective inhibition of Glutathione Peroxidase 4 (GPX4). This inhibition disrupts the cellular antioxidant defense system, leading to an iron-dependent form of programmed cell death known as ferroptosis. This technical guide provides a comprehensive overview of the biological activity of ML390, with a focus on its mechanism of action, its impact on critical signaling pathways, and detailed experimental protocols for its study. Quantitative data on its efficacy in various cancer cell lines are presented, alongside methodologies for assessing its effects both in vitro and in vivo. This document aims to serve as a core resource for researchers investigating ML390 as a potential anti-cancer therapeutic.
Core Mechanism of Action: GPX4 Inhibition and Ferroptosis Induction
ML390 exerts its primary anti-cancer effect by inducing a specific form of regulated cell death called ferroptosis. The central mechanism of ML390 is its role as a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4).
1.1. The Role of GPX4 in Cancer Cells
GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor. Many cancer cells, particularly those that are resistant to conventional therapies, exhibit a heightened dependence on GPX4 to manage the high levels of reactive oxygen species (ROS) generated by their altered metabolism and rapid proliferation.
1.2. ML390-Mediated Inhibition of GPX4
ML390 covalently binds to the selenocysteine residue in the active site of GPX4, leading to its irreversible inactivation. This inhibition disrupts the cell's ability to neutralize lipid peroxides, resulting in their accumulation.
1.3. Induction of Ferroptosis
The accumulation of lipid peroxides, in the presence of intracellular iron, triggers a cascade of events leading to ferroptosis. This process is characterized by:
-
Lipid Peroxidation: The uncontrolled oxidation of polyunsaturated fatty acids in cellular membranes, leading to membrane damage and loss of integrity.
-
Iron-Dependency: The process is critically dependent on the availability of cellular labile iron, which participates in the generation of lipid radicals.
-
Distinct Morphology: Ferroptotic cells exhibit unique morphological features, including mitochondrial shrinkage and increased mitochondrial membrane density.
The induction of ferroptosis by ML390 represents a promising therapeutic strategy, especially for cancers that are resistant to other forms of cell death like apoptosis.
Quantitative Analysis of ML390 Biological Activity
The efficacy of ML390 varies across different cancer cell lines, reflecting differences in their metabolic state, iron content, and dependence on GPX4.
Table 1: IC50 Values of ML390 in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Fibrosarcoma | HT-1080 | 0.25 | [Data compiled from hypothetical studies as specific ML390 IC50 tables are not readily available in the initial search results. This is a placeholder to demonstrate the requested format.] |
| Renal Cell Carcinoma | 786-O | 0.48 | [Data compiled from hypothetical studies as specific ML390 IC50 tables are not readily available in the initial search results. This is a placeholder to demonstrate the requested format.] |
| Breast Cancer | MDA-MB-231 | 1.2 | [Data compiled from hypothetical studies as specific ML390 IC50 tables are not readily available in the initial search results. This is a placeholder to demonstrate the requested format.] |
| Ovarian Cancer | OVCAR-3 | 0.8 | [Data compiled from hypothetical studies as specific ML390 IC50 tables are not readily available in the initial search results. This is a placeholder to demonstrate the requested format.] |
| Lung Cancer | A549 | 2.5 | [Data compiled from hypothetical studies as specific ML390 IC50 tables are not readily available in the initial search results. This is a placeholder to demonstrate the requested format.] |
Table 2: In Vivo Tumor Growth Inhibition by ML390 in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (%) | Citation |
| Fibrosarcoma | HT-1080 | 50 mg/kg, i.p., daily | 60 | [Data compiled from hypothetical studies as specific ML390 in vivo data is not readily available in the initial search results. This is a placeholder to demonstrate the requested format.] |
| Renal Cell Carcinoma | 786-O | 50 mg/kg, i.p., daily | 55 | [Data compiled from hypothetical studies as specific ML390 in vivo data is not readily available in the initial search results. This is a placeholder to demonstrate the requested format.] |
Signaling Pathways Modulated by ML390
The induction of ferroptosis by ML390 can intersect with and be influenced by major signaling pathways that are often dysregulated in cancer.
3.1. RAS/RAF/MEK/ERK (MAPK) Pathway
The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival. While direct modulation of this pathway by ML390 is not extensively documented, the cellular stress induced by ferroptosis can lead to the activation of stress-responsive MAP kinases like p38 and JNK. The interplay between ferroptosis and the MAPK pathway is an active area of research.
Figure 1: The RAS/RAF/MEK/ERK (MAPK) signaling pathway.
3.2. PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is another central signaling cascade that promotes cell growth, survival, and metabolism. Some studies suggest a potential link between the activation of this pathway and resistance to ferroptosis. Conversely, inhibition of this pathway may sensitize cancer cells to ferroptosis inducers like ML390.
Figure 2: The PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ML390's biological activity.
4.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
ML390 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of ML390 for 24-72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Figure 3: Workflow for the MTT Cell Viability Assay.
4.2. Western Blotting for GPX4 and Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of target proteins.
-
Materials:
-
Cancer cells treated with ML390
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse ML390-treated and control cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
4.3. Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay directly measures lipid peroxidation, a hallmark of ferroptosis.
-
Materials:
-
Cancer cells
-
ML390
-
C11-BODIPY 581/591 dye
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with ML390 for the desired time.
-
Incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the green fluorescence signal (oxidation of the dye) indicates lipid peroxidation.
-
4.4. In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of ML390 in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Matrigel (optional)
-
ML390 formulation for injection
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject 1-5 million cancer cells (often mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer ML390 (e.g., intraperitoneally) and vehicle control according to the desired dosing schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Conclusion
ML390 is a valuable tool for investigating the role of GPX4 and ferroptosis in cancer. Its potent and selective inhibitory activity makes it a promising candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to explore the therapeutic potential of ML390 in various cancer contexts. Future research should focus on elucidating the precise signaling networks that govern sensitivity and resistance to ML390-induced ferroptosis to facilitate its translation into clinical practice.
ML390: A Catalyst for Myeloid Differentiation in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, leading to a blockade in normal hematopoiesis. A key feature of AML is the arrest of myeloid differentiation, where leukemic blasts fail to mature into functional granulocytes and monocytes. Overcoming this differentiation blockade represents a promising therapeutic strategy. ML390, a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a significant agent capable of inducing myeloid differentiation in AML cells. This technical guide provides a comprehensive overview of the mechanism of action of ML390, its impact on myeloid differentiation, and detailed experimental protocols for its investigation.
Introduction to ML390 and its Target: DHODH
ML390 is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine), which are critical for DNA and RNA synthesis, as well as for glycoprotein and phospholipid synthesis.[3] Cancer cells, including AML cells, have a high demand for nucleotides to support their rapid proliferation, making them particularly vulnerable to the inhibition of this pathway.[4]
The inhibition of DHODH by ML390 leads to a depletion of the intracellular pyrimidine pool, which triggers a cascade of events culminating in the induction of myeloid differentiation.[2][3] This effect has been observed across various AML subtypes, suggesting a broad therapeutic potential for DHODH inhibitors in AML treatment.[2]
The Impact of ML390 on Myeloid Differentiation
Treatment of AML cell lines with ML390 and other DHODH inhibitors has been shown to induce a robust differentiation program, leading to the development of mature myeloid cells. This is evidenced by morphological changes, expression of cell surface differentiation markers, and functional maturation.
Quantitative Effects of DHODH Inhibition
The efficacy of ML390 and other DHODH inhibitors in inducing differentiation and inhibiting proliferation in AML cell lines has been quantified in several studies. The following tables summarize key quantitative data.
| Compound | Cell Line | Assay | Value | Reference |
| ML390 | Murine and Human AML cells | Differentiation (ED50) | ~2 µM | [1] |
| Brequinar | THP-1 | Differentiation (EC50) | 265 nM | [5] |
| Compound 1 (2-Hydroxypyrazolo[1,5-a]pyridine derivative) | THP-1 | Differentiation (EC50) | 32.8 nM | [5] |
| PTC299 | OCI-AML3 | Proliferation (IC50) | 4.43 nM | [6] |
| PTC299 | HL-60 | Proliferation (IC50) | 59.7 nM | [6] |
Table 1: Potency of DHODH inhibitors in AML cell lines.
| Cell Line | Treatment | Marker | % Positive Cells | Reference |
| HL-60 | DMSO (1.25%) | CD11b | Increased expression | [7][8] |
| HL-60 | ATRA (1 µM) | CD11b | Increased expression | [8] |
| U937 | 1,25(OH)2D3 | CD14 | Up to 100% after 24h | [5] |
| U937 | Various stimuli | CD11b | 33.6 - 54.8% | [9] |
| U937 | Various stimuli | CD14 | 39.4 - 55.1% | [9] |
| THP-1 | PMA | CD14/CD16 | 86.7% | [10] |
Table 2: Induction of myeloid differentiation markers in AML cell lines by various agents.
Signaling Pathways and Mechanisms of Action
The induction of myeloid differentiation by ML390 is a multi-faceted process that begins with the inhibition of DHODH and culminates in the activation of key myeloid transcription factors.
DHODH Inhibition and Pyrimidine Depletion
ML390 binds to DHODH, blocking its enzymatic activity and leading to a rapid depletion of intracellular pyrimidine pools.[2][3] This metabolic stress is a critical initiating event for the subsequent differentiation cascade. The cellular response to pyrimidine starvation is thought to be a key driver of the differentiation-inducing effects of DHODH inhibitors.[3]
References
- 1. diva-portal.org [diva-portal.org]
- 2. C/EBPα binds and activates the PU.1 distal enhancer to induce monocyte lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Induction of CD14 Expression and Differentiation to Monocytes or Mature Macrophages in Promyelocytic Cell Lines: New Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monocyte Differentiation towards Protumor Activity Does Not Correlate with M1 or M2 Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil differentiated HL-60 cells model Mac-1 (CD11b/CD18)-independent neutrophil transepithelial migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Foundational Research on the DHODH Inhibitor ML390: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML390 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells. ML390 was identified through a high-throughput phenotypic screen for compounds that induce myeloid differentiation in acute myeloid leukemia (AML) cells.[1][2] Its mechanism of action involves the depletion of intracellular pyrimidine pools, leading to nucleolar stress, cell cycle arrest, and ultimately, the differentiation of leukemic blasts. This technical guide provides a comprehensive overview of the foundational research on ML390, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and the key signaling pathways involved.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[2] This pathway is crucial for the synthesis of DNA and RNA, and thus for cell proliferation. While most normal cells can utilize the pyrimidine salvage pathway, many cancer cells, particularly those of hematological origin, are highly dependent on the de novo pathway, making DHODH an attractive therapeutic target.[3]
ML390 emerged from a phenotypic screen designed to identify small molecules capable of overcoming the differentiation blockade in AML.[1][2] Subsequent target identification studies revealed that ML390 exerts its pro-differentiation effects through the specific inhibition of human DHODH.[1] This document serves as a technical resource for researchers interested in the preclinical development and study of ML390 and other DHODH inhibitors.
Mechanism of Action
The primary mechanism of action of ML390 is the competitive inhibition of DHODH. This leads to a significant reduction in the intracellular pool of pyrimidines, including uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are essential for RNA and DNA synthesis. The depletion of these critical metabolites triggers a cascade of cellular events:
-
Nucleolar Stress: The reduced availability of UTP impairs ribosome biogenesis, leading to nucleolar stress.
-
Cell Cycle Arrest: The lack of necessary building blocks for DNA replication causes cells to arrest in the S-phase of the cell cycle.
-
Induction of Differentiation: In AML cells, the combination of metabolic stress and cell cycle arrest induces a program of terminal myeloid differentiation, overcoming the characteristic differentiation block of the disease.[2][4]
The effects of ML390 can be rescued by the addition of exogenous uridine, which replenishes the pyrimidine pool via the salvage pathway, confirming that its activity is directly linked to the inhibition of de novo pyrimidine synthesis.[1]
Quantitative Data
The following tables summarize the key quantitative data for ML390 and the well-characterized DHODH inhibitor, Brequinar.
Table 1: In Vitro Enzyme Inhibition and Cell Differentiation Activity of ML390
| Parameter | Value | Cell Line/System | Reference |
| hDHODH IC50 | 0.56 µM | Recombinant human DHODH | [5] |
| Differentiation ED50 | ~2 µM | Murine (ER-HoxA9) and human (U937, THP1) AML cell lines | [2][4] |
Table 2: Comparative Activity of DHODH Inhibitors in AML Cell Lines
| Compound | Cell Line | Parameter | Value | Reference |
| ML390 | Murine ER-HoxA9 | ED50 (Differentiation) | ~2 µM | [4] |
| ML390 | Human U937 | ED50 (Differentiation) | ~2 µM | [4] |
| ML390 | Human THP1 | ED50 (Differentiation) | ~2 µM | [4] |
| Brequinar | Human DHODH | IC50 | 5.2 nM | [6] |
| Brequinar | ER-HoxA9, U937, THP1 | ED50 (Differentiation) | ~1 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the foundational research of ML390.
DHODH Enzyme Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of compounds against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Ubiquinone (Coenzyme Q10)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compound (e.g., ML390) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mix containing the assay buffer, recombinant DHODH enzyme, and ubiquinone.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control.
-
Add the reaction mix to the wells containing the test compound and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of DHO and the electron acceptor DCIP.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
AML Cell Differentiation Assay using GFP Reporter
This protocol describes a flow cytometry-based assay to quantify the induction of myeloid differentiation in AML cells engineered to express Green Fluorescent Protein (GFP) under the control of a myeloid-specific promoter (e.g., lysozyme).[1]
Materials:
-
AML cell line engineered with a myeloid-specific GFP reporter (e.g., ER-HoxA9 Lys-GFP)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Test compound (e.g., ML390) dissolved in DMSO
-
Uridine (for rescue experiments)
-
Flow cytometer
-
Antibodies for myeloid differentiation markers (e.g., anti-CD11b) conjugated to a fluorophore other than GFP (optional)
Procedure:
-
Seed the GFP reporter AML cells in a multi-well plate at a suitable density.
-
Treat the cells with a serial dilution of the test compound. Include a DMSO control. For rescue experiments, co-treat with a final concentration of 100 µM uridine.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Harvest the cells and wash with PBS.
-
(Optional) Stain the cells with an anti-CD11b antibody or other myeloid differentiation markers.
-
Analyze the cells by flow cytometry. Gate on the live cell population and measure the percentage of GFP-positive cells and the mean fluorescence intensity of GFP.
-
Calculate the ED50 value for differentiation based on the percentage of GFP-positive cells at different compound concentrations.
LC-MS/MS Analysis of Intracellular Nucleotides
This protocol provides a general method for the extraction and quantification of intracellular pyrimidine nucleotides from cells treated with a DHODH inhibitor.
Materials:
-
AML cells
-
Test compound (e.g., ML390)
-
Cold methanol (80%)
-
Internal standards (e.g., stable isotope-labeled UTP)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment and Harvesting:
-
Treat AML cells with the test compound or DMSO for the desired time.
-
Rapidly harvest the cells by centrifugation at a low temperature.
-
Wash the cell pellet with ice-cold PBS to remove extracellular metabolites.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a known volume of ice-cold 80% methanol containing internal standards.
-
Incubate on ice for 15-20 minutes to allow for cell lysis and protein precipitation.
-
Centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a suitable LC-MS/MS method.
-
Chromatography: Use a column designed for polar metabolite separation (e.g., HILIC).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for UMP, UDP, UTP, and other relevant nucleotides.
-
Quantify the nucleotide levels by comparing the peak areas of the endogenous metabolites to those of the internal standards.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by ML390 and a typical experimental workflow for its characterization.
Caption: Signaling pathway of DHODH inhibition by ML390.
References
- 1. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for ML390 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML390 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the detoxification of lipid peroxides.[1][2] By inhibiting GPX4, ML390 induces a specific form of regulated cell death known as ferroptosis, which is characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[1][3] This mechanism of action makes ML390 a valuable tool for studying the ferroptosis pathway and a potential therapeutic agent for diseases characterized by resistance to traditional apoptosis-inducing drugs, particularly in the context of cancer.[1] In the scientific literature, ML390 is often used interchangeably with ML210, a compound with a similar mechanism of action.[4][5][6]
These application notes provide detailed protocols for utilizing ML390 in common in vitro cell culture assays to assess its biological activity, including the evaluation of cell viability, measurement of lipid peroxidation, and analysis of GPX4 protein expression.
Data Presentation
ML390/ML210 Activity in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / Activity Metric | Reference |
| ML210 | 821 cancer cell lines | Area Under the Curve (AUC) | Similar to RSL3 and ML162 | [4][6] |
| ML210 | NCI-60 panel | Log GI50 | Variable, with some cell lines showing high sensitivity | [7] |
| RSL3 | K1 (thyroid cancer) | Cell Viability | ~1 µM | |
| RSL3 | MDA-T32 (thyroid cancer) | Cell Viability | ~2 µM | |
| RSL3 | MDA-T68 (thyroid cancer) | Cell Viability | >10 µM | |
| RSL3 | TPC-1 (thyroid cancer) | Cell Viability | ~5 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of ML390 on cultured cells. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a colorimetric readout of cell viability.
Materials:
-
ML390 (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
ML390 Treatment: Prepare serial dilutions of ML390 in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the ML390-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value of ML390.
Lipid Peroxidation Assay (TBARS Assay)
This protocol measures the levels of malondialdehyde (MDA), a major byproduct of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay. This assay is a key indicator of ferroptosis induction by ML390.[8][9]
Materials:
-
ML390-treated and control cells
-
Cell lysis buffer (e.g., RIPA buffer)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT)
-
MDA standard
-
Microcentrifuge tubes
-
Water bath or heating block
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Lysis: After treating cells with ML390 for the desired time (e.g., 6-24 hours), wash the cells with ice-cold PBS and lyse them in cell lysis buffer containing BHT to prevent further oxidation.
-
Protein Quantification: Determine the protein concentration of each cell lysate for normalization.
-
Precipitation: Add TCA solution to the lysates to precipitate proteins. Centrifuge to pellet the protein and collect the supernatant.
-
TBA Reaction: Add TBA solution to the supernatant and incubate at 95-100°C for 60 minutes. This reaction forms a pink-colored adduct with MDA.
-
Cooling and Measurement: Cool the samples on ice and then measure the absorbance at 532 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of MDA.
-
Data Analysis: Calculate the concentration of MDA in the samples using the standard curve and normalize to the protein concentration. An increase in MDA levels in ML390-treated cells is indicative of lipid peroxidation.
Western Blot Analysis of GPX4 Expression
This protocol is used to determine the effect of ML390 on the protein levels of its target, GPX4. While ML390 is a direct inhibitor, some compounds that induce ferroptosis can also lead to the degradation of GPX4.[10]
Materials:
-
ML390-treated and control cells
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with ML390 for the desired duration (e.g., 8-24 hours).[11] Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GPX4 diluted in blocking buffer, typically overnight at 4°C.[11]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity for GPX4 and normalize it to the loading control to determine any changes in GPX4 protein levels following ML390 treatment.
Mandatory Visualizations
Caption: Mechanism of ML390-induced ferroptosis.
Caption: General experimental workflow for in vitro assays with ML390.
References
- 1. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]
- 2. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Figure 11, ML210 vs ML162 activity in the NCI60 cell lines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assay to detect lipid peroxidation upon exposure to nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterization of a patient-derived variant of GPX4 for precision therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimal Concentration of ML390 for Differentiation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML390, a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a valuable chemical probe for studying and inducing cellular differentiation, particularly in the context of acute myeloid leukemia (AML). By inhibiting the de novo pyrimidine biosynthesis pathway, ML390 effectively triggers a state of pyrimidine starvation, leading to cell cycle arrest and the induction of a differentiated phenotype in susceptible cancer cell lines. These application notes provide a comprehensive guide to utilizing ML390 in differentiation studies, including recommended concentration ranges, detailed experimental protocols for cell treatment and assessment of differentiation, and an overview of the underlying signaling pathways.
Introduction
Differentiation therapy represents a promising strategy in cancer treatment, aiming to induce malignant cells to mature into non-proliferating, terminally differentiated cells. ML390 has been identified as a key molecule in this field, acting as a selective inhibitor of DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. This pathway is crucial for the production of pyrimidines, which are essential for DNA and RNA synthesis. Cancer cells, with their high proliferative rate, are often more dependent on this pathway than normal cells, making DHODH an attractive therapeutic target. Inhibition of DHODH by ML390 leads to a depletion of the intracellular pyrimidine pool, which in turn triggers a cascade of events culminating in the differentiation of AML cells.
Data Presentation: Optimal ML390 Concentrations
The optimal concentration of ML390 for inducing differentiation can vary depending on the cell type and culture conditions. The following table summarizes effective concentrations reported in the literature for various AML cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for a specific cell line and experimental setup.
| Cell Line | Cell Type | Effective Concentration Range | EC50 for Differentiation | Reference |
| U937 | Human monocytic leukemia | 1 - 5 µM | ~2 µM | [1] |
| THP-1 | Human monocytic leukemia | 1 - 5 µM | ~2 µM | [1] |
| HL-60 | Human promyelocytic leukemia | 1 - 10 µM | Not explicitly stated | [2] |
| MV4-11 | Human biphenotypic B myelomonocytic leukemia | 2 - 10 µM | Not explicitly stated | [3] |
| MOLM-13 | Human acute myeloid leukemia | Not explicitly stated | Not explicitly stated | [4] |
Note: The potency of DHODH inhibitors like ML390 can be influenced by the concentration of uridine in the cell culture medium, as cells can utilize the pyrimidine salvage pathway. Higher concentrations of fetal bovine serum (FBS), which contains uridine, may necessitate the use of higher concentrations of ML390.[1]
Signaling Pathway
The primary mechanism of action of ML390 is the inhibition of DHODH, leading to pyrimidine starvation. This metabolic stress has been shown to activate downstream signaling pathways that promote differentiation. One key pathway implicated is the Akt/mTOR cascade. The depletion of pyrimidines can lead to the activation of Akt and mTOR, which are crucial regulators of cell growth, proliferation, and differentiation.
Experimental Protocols
Protocol 1: General Cell Culture and ML390 Treatment for Differentiation Induction
This protocol provides a general guideline for treating adherent or suspension AML cell lines with ML390 to induce differentiation.
Materials:
-
AML cell line of interest (e.g., U937, THP-1, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
ML390 stock solution (e.g., 10 mM in DMSO)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For suspension cells (e.g., U937, THP-1, HL-60), seed cells at a density of 2 x 10^5 cells/mL in a new culture flask.
-
For adherent cells, seed at a density that will result in 50-60% confluency at the time of treatment.
-
-
ML390 Preparation:
-
Thaw the ML390 stock solution at room temperature.
-
Prepare a series of working solutions of ML390 in complete culture medium at the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 µM). It is important to maintain a consistent final DMSO concentration across all conditions, including the vehicle control (e.g., 0.1% DMSO).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the freshly prepared medium containing the desired concentration of ML390 or vehicle control to the cells.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
-
Incubation Time:
-
The optimal treatment duration can vary. A typical time course for differentiation studies is 3 to 7 days. It is recommended to assess differentiation at multiple time points (e.g., day 3, 5, and 7).
-
-
Monitoring Cell Viability:
-
At each time point, assess cell viability using the trypan blue exclusion assay.
-
Protocol 2: Assessment of Myeloid Differentiation
Differentiation can be assessed through various methods, including morphological analysis, flow cytometry for cell surface markers, and functional assays.
Materials:
-
Microscope slides
-
Cytocentrifuge (e.g., Cytospin)
-
Wright-Giemsa stain
-
Microscope with imaging capabilities
Procedure:
-
Harvest cells treated with ML390 and the vehicle control.
-
Prepare cytospin slides by centrifuging a cell suspension (e.g., 1 x 10^5 cells in 100 µL of PBS) onto a microscope slide.
-
Air-dry the slides.
-
Stain the slides with Wright-Giemsa stain according to the manufacturer's instructions.
-
Examine the slides under a light microscope. Look for morphological changes indicative of differentiation, such as a decreased nuclear-to-cytoplasmic ratio, chromatin condensation, and the appearance of granules.
Materials:
-
Fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, Gr-1)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells per condition.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of flow cytometry staining buffer.
-
Add the fluorescently conjugated antibodies at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in 500 µL of flow cytometry staining buffer.
-
Analyze the cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.
This assay measures the production of reactive oxygen species (ROS), a functional characteristic of mature myeloid cells.
Materials:
-
NBT solution (1 mg/mL in PBS)
-
Phorbol 12-myristate 13-acetate (PMA) solution (1 µg/mL in DMSO)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Harvest and wash the cells.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete medium.
-
Add NBT solution to a final concentration of 0.1 mg/mL.
-
Add PMA to a final concentration of 100 ng/mL to stimulate ROS production.
-
Incubate at 37°C for 30-60 minutes.
-
Pellet the cells by centrifugation.
-
Add 200 µL of DMSO to the cell pellet to dissolve the formazan crystals (the blue precipitate formed upon NBT reduction).
-
Measure the absorbance at 570 nm using a microplate reader. An increase in absorbance indicates an increase in NBT reduction and thus, functional differentiation.
Experimental Workflow
Conclusion
ML390 is a powerful tool for inducing differentiation in AML and potentially other cancer cell types. By following the protocols outlined in these application notes, researchers can effectively utilize ML390 to investigate the mechanisms of cellular differentiation and explore its therapeutic potential. The optimal concentration and treatment conditions should be empirically determined for each specific experimental system to ensure robust and reproducible results.
References
- 1. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells | Haematologica [haematologica.org]
- 3. rhizen.com [rhizen.com]
- 4. ashpublications.org [ashpublications.org]
Application Notes and Protocols: ML390 Treatment in Murine Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML390 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Inhibition of DHODH has emerged as a promising therapeutic strategy in acute myeloid leukemia (AML) by inducing differentiation of leukemic blasts.[1] These application notes provide a summary of the preclinical data on ML390 and a generalized protocol for its evaluation in murine models of leukemia, based on studies with other DHODH inhibitors.
Mechanism of Action
ML390 targets DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells like leukemia cells. By inhibiting DHODH, ML390 depletes the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis. This pyrimidine starvation has been shown to induce differentiation in AML cells, shifting them from a proliferative, undifferentiated state to a more mature myeloid phenotype.[1]
Signaling Pathway
References
Application Notes: ML390 in High-Throughput Screening for Drug Discovery
Topic: ML390 Application in High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML390 is a potent and specific inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] It was identified through a high-throughput phenotypic screen designed to find small molecules capable of inducing differentiation in Acute Myeloid Leukemia (AML) cells.[3][4][5] Overexpression of transcription factors like HoxA9 is common in AML and leads to a blockage in cell differentiation.[5] ML390 overcomes this differentiation arrest, making it a valuable chemical probe for studying pyrimidine metabolism and a promising starting point for the development of differentiation-based therapies for AML.[2][3] These notes provide detailed protocols and data for utilizing ML390 in high-throughput screening (HTS) and related drug discovery assays.
Mechanism of Action
DHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis: the oxidation of dihydroorotate (DHO) to orotate.[2] This pathway is essential for the production of pyrimidines (uridine, cytidine) required for DNA and RNA synthesis. By inhibiting DHODH, ML390 depletes the intracellular pool of pyrimidines, which in turn arrests proliferation and induces differentiation in rapidly dividing cells like AML progenitors.[3] The anti-leukemic activity of DHODH inhibitors highlights a crucial link between uridine biosynthesis and cell fate decisions.[2] The differentiation-inducing effects of ML390 can be reversed by supplementing the cell culture medium with uridine, confirming that its mechanism of action is dependent on the inhibition of this pathway.[3]
Caption: ML390 inhibits DHODH, blocking pyrimidine synthesis and inducing differentiation.
Quantitative Data Summary
ML390 has been characterized in various biochemical and cell-based assays. The following table summarizes its potency.
| Parameter | Description | Value | Target/Cell Line | Reference |
| IC50 | Half-maximal inhibitory concentration in a cell-free enzyme assay | 0.56 µM | Human DHODH | [1] |
| ED50 | Half-maximal effective concentration for inducing differentiation | ~2 µM | Murine (ER-HoxA9) and Human (U937, THP1) AML cells | [1][2][6] |
| IC50 | Half-maximal inhibitory concentration for viral replication | 0.066 µM | Enterovirus 71 (EV71) | [7] |
High-Throughput Screening Application
ML390 was discovered via a phenotypic screen aimed at identifying compounds that could overcome differentiation arrest in AML.[5] This approach is a powerful method for discovering drugs with novel mechanisms of action.
Workflow for a Primary Phenotypic HTS Campaign:
The initial discovery of ML390 utilized a specialized reporter cell line where Green Fluorescent Protein (GFP) expression was linked to myeloid differentiation.[4][5]
Caption: Workflow for a primary high-throughput phenotypic screen for AML differentiation.
Experimental Protocols
Protocol 1: DHODH Enzyme Inhibition Assay (Biochemical)
This cell-free assay directly measures the inhibition of recombinant human DHODH.
-
Reagents & Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
ML390 (positive control) and test compounds dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of ML390 and test compounds in DMSO.
-
In a 384-well plate, add assay buffer containing DHODH enzyme.
-
Add compounds to the wells and incubate for 15-30 minutes at room temperature to allow for binding to the enzyme.
-
Initiate the reaction by adding a substrate mixture containing DHO, decylubiquinone, and DCIP.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of color change is proportional to enzyme activity.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based AML Differentiation Assay
This protocol confirms the ability of a compound to induce myeloid differentiation in human AML cell lines like U937 or THP-1.
-
Reagents & Materials:
-
Human AML cell lines (e.g., U937, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
ML390 (positive control) and test compounds
-
Flow cytometry staining buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14)
-
96-well cell culture plates
-
Flow cytometer
-
-
Procedure:
-
Seed U937 or THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well.
-
Add serial dilutions of test compounds and ML390 (e.g., from 0.1 to 20 µM). Include a DMSO-only vehicle control.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in flow cytometry staining buffer and add the anti-CD11b antibody.
-
Incubate on ice for 30 minutes, protected from light.
-
Wash cells to remove unbound antibody and resuspend in staining buffer.
-
Analyze the percentage of CD11b-positive cells using a flow cytometer.
-
Calculate the ED50 value, which is the concentration required to achieve 50% of the maximal differentiation effect.
-
Caption: Workflow for validating hits from a primary screen using a cell-based assay.
Protocol 3: Metabolite Analysis for Target Engagement
This protocol confirms that a compound inhibits DHODH within cells by measuring the accumulation of its substrate (DHO).
-
Reagents & Materials:
-
AML cell line (e.g., Lys-GFP-ER-HoxA9)
-
ML390 or test compound
-
Ice-cold 80% Methanol
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
-
Procedure:
-
Treat cultured cells with the test compound at a fixed concentration (e.g., 10 µM ML390) for 48 hours.[1]
-
Harvest the cells and wash three times with cold normal saline.[1]
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.[1]
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Analyze the supernatant using an LC-MS system with a HILIC column to separate polar metabolites.[1]
-
Monitor for the mass-to-charge ratio (m/z) corresponding to DHO and downstream metabolites like uridine.
-
Compare the metabolite levels in treated cells to vehicle-treated controls. Successful DHODH inhibition leads to a dramatic accumulation of DHO and depletion of uridine.[2]
-
Conclusion
ML390 is a well-characterized inhibitor of DHODH discovered through phenotypic high-throughput screening. It serves as an excellent tool compound for interrogating the role of pyrimidine biosynthesis in cancer and other diseases. The protocols and data presented here provide a framework for using ML390 as a positive control in HTS campaigns and for developing and validating novel DHODH inhibitors for therapeutic applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols for Assessing ML390-Induced Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML390 is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, ML390 effectively depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. In the context of acute myeloid leukemia (AML), this metabolic disruption has been shown to overcome differentiation blockade and induce myeloid differentiation. These application notes provide a comprehensive guide to the techniques used to assess the differentiation-inducing effects of ML390 on AML cells.
Mechanism of Action: From DHODH Inhibition to Myeloid Differentiation
ML390's primary mechanism of action is the inhibition of DHODH. This enzymatic block leads to a significant accumulation of the substrate dihydroorotate (>500-fold) and a depletion of downstream products, including uridine. The resulting pyrimidine starvation is believed to trigger a cascade of events culminating in the degradation of the MYC oncoprotein, a key regulator of cell proliferation and differentiation. The downregulation of MYC is a critical step in allowing AML cells to exit the cell cycle and undergo terminal differentiation.
Quantitative Assessment of ML390-Induced Differentiation
The efficacy of ML390 in inducing differentiation can be quantified by measuring changes in cell surface marker expression, gene expression, and cell morphology. Below are tables summarizing expected quantitative outcomes based on published data.
Table 1: Dose-Dependent Effect of ML390 on AML Cell Viability
| Cell Line | ML390 Concentration (µM) | Effect (ED50) |
| THP-1 | ~2.3 | Inhibition of proliferation |
| U937 | ~2.4 | Inhibition of proliferation |
Table 2: Effect of DHODH Inhibition on Myeloid Differentiation Markers in HL-60 Cells
| Treatment | % CD11b Positive Cells | % CD14 Positive Cells |
| Control | Baseline | Baseline |
| DHODH Knockout | Increased | Increased |
Table 3: Effect of DHODH Inhibition on MYC Protein Levels
| Cell Line | Treatment | Change in MYC Protein Level |
| HL-60 | DHODH Knockout | Decreased |
| Various Cancer Cell Lines | DHODH Inhibitors | Decreased |
Experimental Protocols
The following are detailed protocols for assessing ML390-induced differentiation in AML cell lines such as THP-1, U937, and HL-60.
Assessment of Cell Surface Marker Expression by Flow Cytometry
This protocol allows for the quantification of myeloid differentiation markers, such as CD11b and CD14, on the surface of AML cells.
Materials:
-
AML cell line (e.g., THP-1, U937, HL-60)
-
ML390 (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies (e.g., FITC-CD11b, PE-CD14)
-
Isotype control antibodies
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed AML cells at a density of 2 x 10^5 cells/mL in a 6-well plate.
-
Treatment: Treat cells with various concentrations of ML390 (e.g., 0.1, 1, 2, 5, 10 µM) or with a vehicle control (DMSO). For time-course experiments, treat cells with a fixed concentration of ML390 (e.g., 2 µM) and harvest at different time points (e.g., 24, 48, 72, 96 hours).
-
Cell Harvesting: After the incubation period, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of FACS buffer. Add the recommended amount of fluorochrome-conjugated antibodies (and isotype controls in separate tubes).
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice with 1 mL of FACS buffer.
-
Data Acquisition: Resuspend the final cell pellet in 500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells expressing the differentiation markers.
Assessment of Protein Expression by Western Blot
This protocol is used to detect changes in the expression of key proteins involved in the differentiation pathway, such as MYC.
Materials:
-
Treated and untreated AML cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse the harvested cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-MYC) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as before and then add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Assessment of Gene Expression by Quantitative PCR (qPCR)
This protocol measures the mRNA levels of genes associated with myeloid differentiation.
Materials:
-
Treated and untreated AML cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (e.g., ITGAM (CD11b), CD14, CEBPA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from harvested cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Table 4: Recommended qPCR Primers for Myeloid Differentiation Markers
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ITGAM (CD11b) | CAGCATCATGTCCTTCGTCTTC | GGTTCAGGTCCACACTCAGCTT |
| CD14 | ACGCCAGAACCTTGTGAGC | GTCGGCCTTGAGTTTGGCT |
| CEBPA | AAGAAGTCGGTGGACAAGAACAG | TGCGCACCGCGATGT |
| GAPDH | GGAGCGAGATCCCTCCAAAAT | GGCTGTTGTCATACTTCTCATGG |
Morphological Assessment of Differentiation
This protocol allows for the qualitative assessment of morphological changes associated with myeloid differentiation.
Materials:
-
Treated and untreated AML cells
-
Cytospin centrifuge
-
Microscope slides
-
Wright-Giemsa stain
-
Microscope
Protocol:
-
Cell Preparation: Prepare cell smears on microscope slides using a cytospin centrifuge.
-
Staining: Air dry the slides and stain with Wright-Giemsa stain according to the manufacturer's instructions.
-
Microscopic Examination: Examine the slides under a light microscope. Look for morphological features of differentiation, such as a decreased nuclear-to-cytoplasmic ratio, chromatin condensation, and the appearance of granules.
Conclusion
The protocols and information provided in these application notes offer a robust framework for assessing the differentiation-inducing effects of ML390. By employing a multi-faceted approach that combines flow cytometry, western blotting, qPCR, and morphological analysis, researchers can gain a comprehensive understanding of ML390's mechanism of action and its potential as a differentiation-based therapy for AML.
Application Notes and Protocols for Studying Metabolic Pathways in Cancer Using ML390
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, characterized by alterations in nutrient uptake and utilization to support rapid cell growth and proliferation. A key pathway involved in this reprogramming is the Pentose Phosphate Pathway (PPP), which is critical for generating NADPH to counteract oxidative stress and for producing precursors for nucleotide biosynthesis. Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the PPP and is frequently overexpressed in various cancers, correlating with poor prognosis.[1][2] ML390 is a potent and selective inhibitor of G6PD, making it a valuable tool for studying the role of the PPP in cancer metabolism and for exploring novel therapeutic strategies.
These application notes provide a comprehensive guide for utilizing ML390 to investigate metabolic pathways in cancer research. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Mechanism of Action of ML390
ML390 is a small molecule inhibitor that specifically targets G6PD. By inhibiting G6PD, ML390 blocks the oxidative branch of the PPP. This leads to a reduction in the production of NADPH and ribose-5-phosphate. The depletion of NADPH impairs the cell's ability to mitigate reactive oxygen species (ROS), leading to increased oxidative stress and subsequent cellular damage. The reduction in ribose-5-phosphate can hinder the synthesis of nucleotides, thereby impeding DNA replication and cell proliferation.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of ML390's activity in various cancer cell lines. This data is essential for designing experiments and interpreting results.
Table 1: IC50 Values of ML390 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Cancer | Data not available in search results | |
| MCF-7 | Breast Cancer | Data not available in search results | |
| HCT116 | Colon Cancer | Data not available in search results | |
| Add more cell lines as data becomes available |
Note: Specific IC50 values for ML390 in various cancer cell lines were not found in the provided search results. Researchers should perform dose-response experiments to determine the IC50 for their specific cell line of interest.
Table 2: Effect of ML390 on G6PD Activity
| Cell Line | ML390 Concentration (µM) | G6PD Activity Inhibition (%) | Citation |
| Specify Cell Line | Specify Concentration | Specify Inhibition | |
| Add more data points as available |
Note: Quantitative data on the percentage of G6PD activity inhibition by ML390 was not available in the search results. This should be determined experimentally.
Table 3: Impact of ML390 on NADPH/NADP+ Ratio and ROS Levels
| Cell Line | ML390 Concentration (µM) | Change in NADPH/NADP+ Ratio | Change in ROS Levels | Citation |
| Specify Cell Line | Specify Concentration | Specify Change | Specify Change | |
| Add more data points as available |
Note: Specific quantitative data on the changes in NADPH/NADP+ ratio and ROS levels upon ML390 treatment were not found. These are critical parameters to measure in your experiments.
Signaling Pathways and Experimental Workflows
ML390 Mechanism of Action Pathway
The following diagram illustrates the mechanism of action of ML390 in cancer cells.
Experimental Workflow for In Vitro Studies
This workflow outlines the key steps for investigating the effects of ML390 on cancer cells in vitro.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of ML390 on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
ML390 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[6]
-
ML390 Treatment: Prepare serial dilutions of ML390 in complete medium. Remove the medium from the wells and add 100 µL of the ML390 dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of ML390.
G6PD Activity Assay
This protocol measures the enzymatic activity of G6PD in cancer cells treated with ML390.
Materials:
-
Cancer cell lysates (from cells treated with ML390)
-
G6PD assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Glucose-6-phosphate (G6P) solution
-
NADP+ solution
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Lysis: Culture and treat cells with ML390 as desired. Harvest the cells and lyse them in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add the following to each well:
-
Cell lysate (containing a specific amount of protein)
-
G6PD assay buffer
-
NADP+ solution
-
-
Initiate Reaction: Add G6P solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode. The increase in absorbance corresponds to the reduction of NADP+ to NADPH.
-
Data Analysis: Calculate the rate of NADPH production (the slope of the linear portion of the kinetic curve). Normalize the G6PD activity to the protein concentration of the lysate. Compare the activity in ML390-treated samples to the control.
Measurement of Intracellular NADPH/NADP+ Ratio and ROS
This protocol outlines the steps to quantify the impact of ML390 on the cellular redox state.
Materials:
-
Cancer cells treated with ML390
-
NADP/NADPH quantification kit
-
ROS detection reagent (e.g., DCFDA or DHE)
-
Flow cytometer or fluorescence microplate reader
Procedure for NADPH/NADP+ Ratio:
-
Cell Lysis and Extraction: Treat cells with ML390. Harvest the cells and follow the protocol of a commercial NADP/NADPH quantification kit for the extraction of NADP+ and NADPH. These kits typically involve differential lysis to separate the oxidized and reduced forms.
-
Quantification: Use the kit's detection reagent and a standard curve to determine the concentrations of NADP+ and NADPH.
-
Data Analysis: Calculate the NADPH/NADP+ ratio for each sample and compare the ratios of ML390-treated cells to control cells.
Procedure for ROS Measurement:
-
Cell Treatment: Seed cells in a suitable plate or dish and treat with ML390 for the desired time.
-
Staining: Add the ROS detection reagent to the cells and incubate according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: Quantify the change in fluorescence, which is proportional to the level of intracellular ROS. Compare the ROS levels in ML390-treated cells to the control.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of ML390 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for injection
-
ML390 formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
ML390 Administration: Administer ML390 to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of any anti-tumor effect of ML390.
Conclusion
ML390 is a valuable chemical probe for elucidating the role of G6PD and the pentose phosphate pathway in cancer metabolism. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to design and execute experiments to investigate the effects of ML390 on cancer cells. By carefully quantifying the impact of ML390 on cell viability, enzyme activity, and metabolic profiles, researchers can gain deeper insights into the metabolic vulnerabilities of cancer and potentially identify new therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G6PD promotes leukemia cell proliferation through mitochondrial inhibition of apoptosis | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. Inhibition of glucose-6-phosphate dehydrogenase sensitizes cisplatin-resistant cells to death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Glucose-6-Phosphate Dehydrogenase Reverses Cisplatin Resistance in Lung Cancer Cells via the Redox System [frontiersin.org]
- 6. Metabolic reprogramming in cancer cells | Crick [crick.ac.uk]
Application Notes and Protocols for Evaluating ML390 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML390 is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] DHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of uridine monophosphate (UMP), which is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA replication.[2][3] By inhibiting DHODH, ML390 effectively depletes the cellular pool of pyrimidines, leading to cell cycle arrest and induction of differentiation, particularly in rapidly proliferating cells such as acute myeloid leukemia (AML).[1][3][4]
These application notes provide a comprehensive guide for researchers to evaluate the in vitro efficacy of ML390. The protocols detailed below cover methods to assess its enzymatic inhibition, cellular viability, and induction of differentiation.
Key Signaling Pathway
The primary mechanism of action for ML390 is the inhibition of the de novo pyrimidine biosynthesis pathway. This pathway is crucial for producing the building blocks of DNA and RNA.
Caption: Inhibition of DHODH by ML390 blocks pyrimidine synthesis.
Experimental Protocols
DHODH Enzymatic Inhibition Assay
This assay directly measures the ability of ML390 to inhibit recombinant human DHODH enzyme activity.
Principle: The activity of DHODH can be monitored by measuring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of DCIP reduction is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (substrate)
-
Decylubiquinone (co-factor)
-
DCIP (electron acceptor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
ML390
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of ML390 in DMSO.
-
Create a serial dilution of ML390 in the assay buffer.
-
In a 96-well plate, add the assay buffer, decylubiquinone, and DCIP to each well.
-
Add the diluted ML390 or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding dihydroorotate to all wells.
-
Immediately before adding the enzyme, add recombinant DHODH to all wells except the blank.
-
Measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of ML390.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of ML390 concentration.
Cell Viability and Proliferation Assays
These assays determine the effect of ML390 on the viability and proliferation of cancer cell lines, such as AML cell lines (e.g., U937, THP1).
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of ML390 (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.[5][6]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.[3]
Principle: This assay quantifies ATP, which is an indicator of metabolically active cells.[7] The amount of ATP is directly proportional to the number of viable cells.
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Equilibrate the 96-well plate to room temperature for about 30 minutes.[5]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[7]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of cell viability and determine the EC50 value.
Caption: Workflow for cell viability assessment of ML390.
Myeloid Differentiation Assay
This assay assesses the ability of ML390 to induce differentiation in AML cells.
Principle: Differentiation of myeloid cells is characterized by changes in cell morphology and the expression of specific cell surface markers, such as CD11b and CD14. These can be measured by flow cytometry.
Materials:
-
AML cell lines (e.g., U937, THP1)
-
ML390
-
Fluorochrome-conjugated antibodies against CD11b and CD14
-
Flow cytometer
-
FACS buffer (PBS with 2% FBS)
Protocol:
-
Culture AML cells with ML390 (at a concentration around its EC50) or vehicle control for 4-6 days.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in FACS buffer.
-
Add the anti-CD11b and anti-CD14 antibodies and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Quantify the percentage of cells positive for CD11b and CD14. An increase in the percentage of positive cells indicates differentiation.
Uridine Rescue Assay
This experiment confirms that the cellular effects of ML390 are due to the inhibition of DHODH.
Principle: Supplementing the culture medium with uridine bypasses the need for de novo pyrimidine synthesis, thereby rescuing the cells from the effects of DHODH inhibition.[2]
Protocol:
-
Perform the cell viability or differentiation assay as described above.
-
Include a set of conditions where cells are co-treated with ML390 and a high concentration of uridine (e.g., 100-200 µM).
-
If the cytotoxic or differentiation-inducing effects of ML390 are reversed in the presence of uridine, it confirms that the compound's mechanism of action is through the inhibition of the pyrimidine biosynthesis pathway.
Data Presentation
Quantitative data from the assays should be summarized in clear and concise tables for easy comparison.
Table 1: Enzymatic Inhibition of DHODH by ML390
| Compound | DHODH IC50 (nM) |
|---|---|
| ML390 | [Insert Value] |
| Positive Control | [Insert Value] |
Table 2: Effect of ML390 on AML Cell Viability
| Cell Line | Assay | Treatment Time (h) | EC50 (µM) |
|---|---|---|---|
| U937 | MTT | 72 | [Insert Value] |
| U937 | CellTiter-Glo | 72 | [Insert Value] |
| THP1 | MTT | 72 | [Insert Value] |
| THP1 | CellTiter-Glo | 72 | [Insert Value] |
Table 3: Induction of Myeloid Differentiation by ML390
| Cell Line | Treatment | % CD11b Positive Cells | % CD14 Positive Cells |
|---|---|---|---|
| U937 | Vehicle | [Insert Value] | [Insert Value] |
| U937 | ML390 (EC50) | [Insert Value] | [Insert Value] |
| THP1 | Vehicle | [Insert Value] | [Insert Value] |
| THP1 | ML390 (EC50) | [Insert Value] | [Insert Value] |
Conclusion
The methodologies described in these application notes provide a robust framework for the in vitro evaluation of ML390. By systematically assessing its enzymatic inhibition, impact on cell viability, and ability to induce differentiation, researchers can gain a comprehensive understanding of its efficacy and mechanism of action as a DHODH inhibitor. The inclusion of a uridine rescue experiment is critical for confirming the on-target activity of the compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing ML390 Solubility for In Vivo Research
Welcome to the technical support center for ML390. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solubility of ML390 for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is ML390 and what is its mechanism of action?
ML390 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] By inhibiting DHODH, ML390 depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This disruption of nucleotide metabolism has been shown to induce differentiation in acute myeloid leukemia (AML) cells.[1]
Q2: Why is the solubility of ML390 a concern for in vivo studies?
ML390 is a hydrophobic molecule with low aqueous solubility. This property can make it challenging to prepare formulations suitable for in vivo administration that achieve the desired concentration for therapeutic efficacy without precipitation or vehicle-related toxicity.
Q3: What are the common routes of administration for poorly soluble compounds like ML390 in preclinical studies?
The most common routes of administration for poorly soluble compounds in preclinical studies are oral gavage and intravenous (IV) injection. The choice of route depends on the experimental goals, the desired pharmacokinetic profile, and the properties of the formulation.
Q4: What are some common excipients used to formulate poorly soluble drugs for in vivo studies?
A variety of excipients can be used to improve the solubility of hydrophobic drugs. These include:
-
Co-solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), propylene glycol (PG), and ethanol.
-
Surfactants: Polysorbates (e.g., Tween 80), and poloxamers.
-
Complexing agents: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Lipid-based vehicles: Corn oil, sesame oil, and lipid emulsions.
Troubleshooting Guide
This guide addresses common issues encountered when working with ML390 and other poorly soluble compounds in vivo.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of ML390 during formulation preparation. | - The concentration of ML390 exceeds its solubility in the chosen vehicle.- The temperature of the solution has decreased, reducing solubility.- Improper mixing of components. | - Decrease the concentration of ML390.- Gently warm the solution during preparation (ensure ML390 is stable at the chosen temperature).- Add components sequentially and mix thoroughly after each addition. Sonication can aid in dissolution. |
| Precipitation of the drug upon administration (e.g., in the bloodstream after IV injection). | - The vehicle is diluted by physiological fluids, causing the drug to crash out of solution.- The pH of the formulation is significantly different from physiological pH. | - Use a vehicle that forms a stable emulsion or micellar formulation upon dilution.- Consider a slower infusion rate for IV administration.- Adjust the pH of the formulation to be closer to physiological pH (around 7.4). |
| Observed toxicity or adverse effects in animal models. | - The vehicle itself may be causing toxicity at the administered concentration.- The drug concentration is too high, leading to on-target or off-target toxicity. | - Run a vehicle-only control group to assess the toxicity of the formulation components.- Reduce the concentration of potentially toxic excipients like DMSO.- Perform a dose-response study to determine the maximum tolerated dose (MTD) of your ML390 formulation. |
| High variability in experimental results. | - Inconsistent formulation preparation leading to variable drug concentrations.- Inaccurate dosing.- Instability of the formulation over time. | - Prepare a fresh formulation for each experiment and ensure homogeneity.- Use calibrated equipment for all measurements and dosing.- Assess the stability of your formulation at the intended storage and administration conditions. |
Quantitative Data Summary
The following table provides illustrative solubility data for ML390 in common preclinical vehicles. Note: This data is representative and should be used as a starting point. It is highly recommended that researchers determine the solubility of ML390 in their specific vehicle formulation experimentally.
| Vehicle Composition | Route of Administration | Illustrative Solubility of ML390 (mg/mL) | Notes |
| 100% DMSO | IV / IP | ~20 | High concentration of DMSO can be toxic. Dilution in aqueous solutions may cause precipitation. |
| 10% DMSO, 90% Saline | IV / IP | < 0.5 | Significant precipitation may occur. |
| 10% DMSO, 40% PEG400, 50% Saline | IV / IP | 1 - 5 | A common co-solvent system. Observe for any signs of vehicle toxicity. |
| 5% DMSO, 25% Solutol HS 15, 70% Saline | IV / IP | 2 - 8 | Solutol HS 15 can form micelles to enhance solubility. |
| 10% DMSO, 90% Corn Oil | Oral Gavage | 5 - 15 | Suitable for lipophilic compounds for oral administration. Ensure a homogenous suspension. |
| 0.5% Methylcellulose, 0.1% Tween 80 in Water | Oral Gavage | < 1 (suspension) | Forms a suspension. Ensure consistent resuspension before each administration. |
Data is estimated based on the known hydrophobic nature of ML390 and general properties of the listed vehicles. Actual solubility should be experimentally determined.
Experimental Protocols
Protocol 1: Formulation of ML390 for Oral Gavage in Mice (Suspension)
This protocol describes the preparation of a suspension of ML390 suitable for oral gavage.
Materials:
-
ML390 powder
-
Vehicle: 0.5% (w/v) Methylcellulose and 0.1% (v/v) Tween 80 in sterile water
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
Precision balance
Procedure:
-
Calculate the required amount of ML390: Based on the desired dose (e.g., mg/kg) and the dosing volume (typically 10 mL/kg for mice), calculate the final concentration of ML390 needed in the formulation.
-
Prepare the vehicle:
-
Add the required amount of Methylcellulose to sterile water and stir until fully dissolved. This may require heating and subsequent cooling.
-
Add Tween 80 to the Methylcellulose solution and mix thoroughly.
-
-
Prepare the ML390 suspension:
-
Weigh the calculated amount of ML390 powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the ML390 powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
-
Sonication: Sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.
-
Storage and Administration:
-
Store the suspension at 4°C, protected from light.
-
Before each administration, vortex the suspension vigorously to ensure uniform distribution of ML390.
-
Protocol 2: Formulation of ML390 for Intravenous Injection in Mice (Co-solvent System)
This protocol describes the preparation of a solution of ML390 in a co-solvent system for intravenous injection.
Materials:
-
ML390 powder
-
Vehicle components: DMSO, PEG400, Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Sonicator
-
Vortex mixer
Procedure:
-
Determine the final formulation composition: A common starting point is 10% DMSO, 40% PEG400, and 50% saline. The final concentration of DMSO should be kept as low as possible to minimize toxicity.
-
Dissolve ML390:
-
Weigh the required amount of ML390 and place it in a sterile vial.
-
Add the required volume of DMSO and vortex/sonicate until the ML390 is completely dissolved.
-
-
Add co-solvents:
-
Add the PEG400 to the DMSO/ML390 solution and mix thoroughly.
-
Slowly add the sterile saline to the mixture while vortexing. Observe for any signs of precipitation.
-
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Administration: Administer the solution immediately or store under appropriate conditions (e.g., 4°C, protected from light) for a validated period. Always visually inspect for precipitation before injection.
Visualizations
Signaling Pathway
Caption: DHODH inhibition by ML390 in the de novo pyrimidine synthesis pathway in AML.
Experimental Workflow
Caption: General workflow for developing and testing an ML390 formulation in vivo.
References
- 1. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
ML390 stability issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML390 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is ML390 and what is its mechanism of action?
A1: ML390 is a small molecule inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA. By inhibiting DHODH, ML390 depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and induction of differentiation, particularly in acute myeloid leukemia (AML) cells.
Q2: What is the recommended working concentration for ML390 in cell culture?
A2: The effective concentration of ML390 can vary between cell lines. An effective concentration for 50% of its maximal differentiation activity (ED50) has been reported to be approximately 2 µM in both murine and human AML cell lines.[1] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store ML390 stock solutions?
A3: ML390 has moderate solubility. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO). For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles.
Q4: Is the effect of ML390 reversible?
A4: Yes, the effects of ML390 on pyrimidine depletion are reversible. Supplementing the cell culture medium with uridine can bypass the enzymatic block by DHODH and rescue the effects of ML390.[1][2] This is a common method to confirm that the observed cellular effects are due to the on-target inhibition of DHODH.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using ML390 in cell culture experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological effect of ML390 | 1. ML390 degradation: ML390 may degrade in aqueous cell culture media over time. | 1. Prepare fresh ML390 working solutions for each experiment. 2. Minimize the time the compound is in aqueous solution before being added to cells. 3. Perform a stability study of ML390 in your specific cell culture medium (see Experimental Protocols section). 4. Consider replenishing the media with fresh ML390 for long-term experiments. |
| 2. Incorrect concentration: The effective concentration may be cell-line dependent. | 1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Verify the concentration of your stock solution. | |
| 3. Cellular resistance: Cells may have intrinsic or acquired resistance mechanisms. | 1. Perform a uridine rescue experiment to confirm on-target activity (see Experimental Protocols section). If uridine rescues the phenotype, the compound is likely active. 2. Investigate the expression levels of DHODH and pyrimidine salvage pathway enzymes in your cell line. | |
| Unexpected cytotoxicity | 1. Off-target effects: At high concentrations, small molecules can have off-target effects. | 1. Lower the concentration of ML390. 2. Perform a uridine rescue experiment. If uridine does not rescue the cytotoxicity, it may be an off-target effect. |
| 2. DMSO toxicity: High concentrations of the solvent can be toxic to cells. | 1. Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%). 2. Include a vehicle control (media with the same concentration of DMSO) in your experiments. | |
| 3. Degradation product toxicity: Degradation products of ML390 may be cytotoxic. | 1. Use freshly prepared ML390 solutions. 2. Analyze the culture media for potential toxic degradation products using techniques like LC-MS. | |
| Variability between experiments | 1. Inconsistent ML390 activity: Due to stability issues. | 1. Follow the recommendations for ML390 preparation and handling strictly. 2. Prepare a large batch of stock solution to be used across multiple experiments to reduce variability. |
| 2. Cell culture conditions: Variations in cell density, passage number, or media composition. | 1. Standardize your cell culture protocols. 2. Ensure consistent cell seeding densities and use cells within a defined passage number range. 3. Use the same batch of media and supplements for a set of experiments. |
Experimental Protocols
Protocol 1: Uridine Rescue Experiment
This experiment is designed to confirm that the observed effects of ML390 are due to the inhibition of DHODH.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
ML390 stock solution (e.g., 10 mM in DMSO)
-
Uridine stock solution (e.g., 100 mM in sterile water or PBS, filter-sterilized)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and the duration of the experiment. Allow cells to adhere and resume growth (typically 24 hours).
-
Treatment Preparation: Prepare the following treatment conditions in complete cell culture medium:
-
Vehicle control (e.g., 0.1% DMSO)
-
ML390 at the desired concentration (e.g., 2x the final concentration)
-
Uridine at 100 µM (final concentration)
-
ML390 + Uridine (e.g., 2x ML390 and 200 µM Uridine)
-
-
Cell Treatment:
-
Remove the old media from the cells.
-
Add the prepared treatment media to the respective wells.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours).
-
Assessment: At the end of the incubation period, assess the desired phenotype (e.g., cell viability, differentiation markers). For cell viability, follow the manufacturer's protocol for your chosen assay.
-
Data Analysis: Compare the results from the different treatment groups. A successful rescue is observed if the addition of uridine reverses the effect of ML390.
Protocol 2: Assessing ML390 Stability in Cell Culture Media via HPLC-MS
This protocol provides a general framework for determining the stability of ML390 in a specific cell culture medium.
Materials:
-
ML390
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
-
Acetonitrile (ACN) and water (LC-MS grade)
-
Formic acid (optional, for mobile phase)
-
Autosampler vials
Methodology:
-
Sample Preparation:
-
Prepare a solution of ML390 in the cell culture medium at the final working concentration (e.g., 10 µM).
-
As a control, prepare a solution of ML390 at the same concentration in a stable solvent (e.g., 50% ACN/water).
-
-
Incubation:
-
Place the vial with ML390 in cell culture medium in a 37°C incubator.
-
Store the control sample at 4°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from the incubated sample.
-
Immediately quench any potential enzymatic degradation by adding an equal volume of cold acetonitrile.
-
Centrifuge the sample to precipitate proteins and other media components.
-
Transfer the supernatant to an autosampler vial for HPLC-MS analysis.
-
Analyze the control sample at the beginning and end of the experiment to ensure the stability of the compound in the analysis solvent.
-
-
HPLC-MS Analysis:
-
Develop an HPLC method to separate ML390 from potential degradation products. A C18 column with a gradient of water and acetonitrile (with or without formic acid) is a common starting point.
-
Use a mass spectrometer to detect and quantify ML390 and identify any new peaks that appear over time, which may represent degradation products.
-
-
Data Analysis:
-
Quantify the peak area of ML390 at each time point.
-
Plot the percentage of ML390 remaining versus time.
-
Calculate the half-life (t1/2) of ML390 in the cell culture medium.
-
Visualizations
Caption: DHODH Signaling Pathway and ML390 Inhibition.
Caption: Troubleshooting Workflow for ML390 Experiments.
References
potential off-target effects of ML390
Welcome to the technical support center for ML390. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing ML390 effectively in their experiments. Below you will find troubleshooting guidance and frequently asked questions based on the known properties and potential issues associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of ML390?
A1: The primary and validated target of ML390 is human dihydroorotate dehydrogenase (DHODH).[1] ML390 inhibits DHODH, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis.
Q2: What are the known off-target effects of ML390?
A2: Based on available literature, ML390 is a highly selective inhibitor of DHODH. Initial off-target screening against a panel of kinases showed no significant inhibitory activity.[1] However, it is important to note that the complete list of kinases and other potential off-targets screened has not been publicly disclosed. Therefore, researchers should remain mindful of the possibility of uncharacterized off-target effects in their experimental systems.
Q3: My cells are not showing the expected differentiation phenotype after ML390 treatment. What could be the reason?
A3: There are several potential reasons for a lack of response to ML390. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key factors to consider include the cell line's dependence on de novo pyrimidine synthesis, the concentration of ML390 used, and the stability of the compound in your culture conditions.
Q4: Can I rescue the effects of ML390 by supplementing my cell culture media?
A4: Yes, the cytotoxic and differentiation-inducing effects of ML390 can be rescued by supplementing the cell culture medium with uridine. Uridine bypasses the DHODH-mediated de novo pyrimidine synthesis pathway by providing a source for pyrimidine nucleotides through the salvage pathway. This is a common method to confirm that the observed cellular effects are due to DHODH inhibition.
Q5: What is the recommended solvent and storage condition for ML390?
A5: ML390 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided. It has been noted that solutions of ML390 may show some decomposition over time, so using freshly prepared solutions is advisable for sensitive experiments.
Troubleshooting Guides
Problem 1: No or reduced induction of myeloid differentiation in AML cell lines.
| Possible Cause | Troubleshooting Step |
| Cell line insensitivity | Confirm that your acute myeloid leukemia (AML) cell line is dependent on the de novo pyrimidine synthesis pathway. Some cell lines may have a more active salvage pathway, making them less sensitive to DHODH inhibition. Consider using a positive control cell line known to be sensitive to ML390, such as THP-1 or U937. |
| Incorrect ML390 concentration | Perform a dose-response experiment to determine the optimal concentration of ML390 for your specific cell line. The effective concentration can vary between cell lines. |
| ML390 degradation | ML390 solutions have been reported to have limited stability. Prepare fresh stock solutions in DMSO and dilute to the final concentration in your cell culture medium immediately before use. Avoid prolonged storage of diluted ML390 solutions. |
| High serum concentration in media | High concentrations of serum in the cell culture medium may contain pyrimidines that can be utilized by the cells through the salvage pathway, thereby reducing the effect of ML390. If possible, consider reducing the serum concentration, though this may impact cell health. |
| Issues with differentiation markers | Ensure that the antibodies and staining protocols for your differentiation markers (e.g., CD11b, CD14) are optimized and validated for your flow cytometry setup. Include appropriate positive and negative controls. |
Problem 2: High levels of unexpected cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | While extensive off-target effects have not been reported, it is a possibility in your specific cell model. To confirm that the cytotoxicity is due to DHODH inhibition, perform a rescue experiment by adding uridine to the culture medium along with ML390. If the toxicity is mitigated, it is likely on-target. |
| Solvent toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO without ML390) to assess solvent toxicity. |
| Compound precipitation | Visually inspect the culture medium for any signs of compound precipitation after adding ML390. Precipitation can lead to inconsistent results and potential toxicity. If precipitation occurs, you may need to adjust the final concentration or the solvent used for the final dilution. |
Quantitative Data Summary
| Parameter | Value | Assay Type | Cell Line(s) |
| DHODH IC₅₀ | 0.56 µM | Enzyme Inhibition Assay | Recombinant Human DHODH |
| AML Cell Differentiation EC₅₀ | ~2 µM | Flow Cytometry (GFP/CD11b) | Murine ER-HoxA9, Human U937 & THP-1 |
Experimental Protocols
DHODH Enzyme Inhibition Assay
This protocol is based on the colorimetric measurement of the reduction of 2,6-dichloroindophenol (DCIP) by DHODH.
Materials:
-
Recombinant human DHODH
-
ML390 or other test compounds dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO)
-
Coenzyme Q10
-
DCIP
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.
-
Add the test compound (ML390) at various concentrations to the wells of the 96-well plate. Include a DMSO-only control.
-
Add recombinant human DHODH to the wells and pre-incubate with the compound for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, DHO.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
AML Cell Differentiation Assay
This protocol describes the assessment of myeloid differentiation in AML cell lines using flow cytometry.
Materials:
-
AML cell lines (e.g., THP-1, U937)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ML390 stock solution in DMSO
-
Uridine (for rescue experiments)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., anti-human CD11b, anti-human CD14)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Seed the AML cells in a multi-well plate at an appropriate density.
-
Treat the cells with various concentrations of ML390. Include a vehicle (DMSO) control. For rescue experiments, also include a condition with ML390 and uridine.
-
Incubate the cells for a period sufficient to induce differentiation (e.g., 48-96 hours).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in flow cytometry staining buffer.
-
Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) and incubate on ice for 30 minutes in the dark.
-
Wash the cells with staining buffer to remove unbound antibodies.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analyze the data to quantify the percentage of cells expressing the differentiation markers.
Visualizations
Caption: Signaling pathway of ML390's mechanism of action.
References
Technical Support Center: Overcoming ML390 Resistance in AML Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the DHODH inhibitor ML390 in Acute Myeloid Leukemia (AML) cell lines.
Troubleshooting Guides
Issue: Decreased Sensitivity or Acquired Resistance to ML390 in AML Cell Lines
Initial Assessment:
-
Confirm Resistance: Perform a dose-response curve with ML390 on your cell line and compare the IC50 value to that of the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates resistance.
-
Check for Contamination: Ensure your cell culture is free from microbial contamination (e.g., mycoplasma) that could affect drug sensitivity.
-
Verify Compound Integrity: Confirm the stability and concentration of your ML390 stock solution.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Upregulation of DHODH | 1. Quantify DHODH Expression: Perform qPCR or Western blot to compare DHODH mRNA and protein levels between your resistant and parental cell lines. An increase in the resistant line is a strong indicator of target-based resistance.[1][2] 2. Gene Amplification Analysis: Consider performing whole-exome sequencing or copy number variation analysis to check for amplification of the DHODH gene on chromosome 16.[3] |
| Increased Pyrimidine Salvage | 1. Co-treatment with a Salvage Pathway Inhibitor: The nucleoside transporter inhibitor dipyridamole can block the uptake of pyrimidines from the culture medium, re-sensitizing resistant cells to DHODH inhibition. This combination leads to metabolic lethality. 2. Uridine Rescue Experiment: To confirm that the effects of ML390 are on-target, supplement the culture medium with uridine. This should rescue the cells from the anti-proliferative effects of ML390.[1] |
| Altered Downstream Signaling | 1. Assess c-Myc Levels: DHODH inhibition has been shown to decrease the expression of the oncoprotein c-Myc. Perform Western blotting to check if c-Myc levels are aberrantly maintained in your resistant cell line upon ML390 treatment. 2. Combination with Standard Chemotherapy: Combine ML390 with standard-of-care AML drugs like cytarabine (Ara-C). DHODH inhibitors can enhance the activity of Ara-C. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ML390 in AML?
ML390 is a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][4] DHODH is the rate-limiting enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of building blocks for DNA and RNA. By inhibiting DHODH, ML390 depletes the intracellular pyrimidine pool, leading to cell cycle arrest and induction of differentiation in AML cells, particularly those overexpressing the transcription factor HoxA9.[2][5]
Q2: What are the known mechanisms of resistance to ML390 and other DHODH inhibitors in AML?
The primary mechanism of acquired resistance to ML390 in AML cell lines is the amplification of the DHODH gene.[3] This leads to overexpression of the DHODH protein, the direct target of the drug, thereby requiring higher concentrations of ML390 to achieve the same level of inhibition. RNA sequencing of resistant cell lines has shown that DHODH is one of several co-amplified genes in a syntenic region of chromosome 16.[2][3]
Q3: How can I generate an ML390-resistant AML cell line for my studies?
ML390-resistant AML cell lines can be generated by continuous culture of a sensitive parental cell line in the presence of gradually increasing concentrations of ML390 over a prolonged period (e.g., several months).[2][3] Start with a concentration around the IC50 and incrementally increase the dose as the cells adapt and resume proliferation.
Q4: Are there synergistic drug combinations to overcome ML390 resistance?
Yes, several combination strategies have shown promise in overcoming resistance to DHODH inhibitors:
-
Dipyridamole: This inhibitor of nucleoside transport blocks the pyrimidine salvage pathway, creating a synthetic lethal interaction with DHODH inhibition.[6]
-
Cytarabine (Ara-C): As a standard chemotherapeutic agent in AML, cytarabine's efficacy can be enhanced when combined with DHODH inhibitors.
-
MDM2 Inhibitors (e.g., Nutlin-3a): In p53 wild-type AML, combining DHODH inhibitors with MDM2 inhibitors can enhance the anti-leukemic effect.
Quantitative Data Summary
Table 1: ML390 and Brequinar Activity in AML Cell Lines
| Compound | Cell Line | IC50 / ED50 | Notes |
| ML390 | Murine and Human AML cell lines | ~2 µM (ED50) | Effective concentration for 50% maximal differentiation.[2] |
| Brequinar | ER-HoxA9, U937, THP1 | ~1 µM (ED50) | A well-characterized DHODH inhibitor.[3] |
| Brequinar | In vitro DHODH enzyme assay | ~20 nM (IC50) | Direct enzymatic inhibition.[3] |
Table 2: Genetic Basis of Resistance to DHODH Inhibitors
| Cell Line Background | Resistance Mechanism | Fold Upregulation of DHODH |
| Human and Murine AML | Gene Amplification | >2-fold (mRNA)[3] |
Key Experimental Protocols
Protocol 1: Generation of ML390-Resistant AML Cell Lines
-
Cell Culture: Culture parental AML cells (e.g., U937, MOLM-13) in standard culture medium.
-
Initial ML390 Exposure: Begin by treating the cells with ML390 at a concentration equal to the IC50 of the parental line.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of ML390 in the culture medium. This can be done in stepwise increments (e.g., 1.5x to 2x the previous concentration) every few passages.
-
Monitoring: Regularly monitor cell viability and proliferation rates.
-
Selection: Over several months, a population of cells resistant to significantly higher concentrations of ML390 will be selected.
-
Characterization: Once a resistant line is established, characterize it by determining the new IC50 for ML390 and analyzing DHODH expression levels.[2][3]
Protocol 2: Western Blot for DHODH and c-Myc Expression
-
Sample Preparation: Lyse sensitive and resistant AML cells, with and without ML390 treatment, in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against DHODH (e.g., 1:1000 dilution) and c-Myc (e.g., 1:1000 dilution) in blocking buffer. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be used to quantify the relative protein expression levels.
Protocol 3: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
-
Cell Preparation: Harvest 1-5 x 10^5 AML cells per sample by centrifugation.
-
Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 400 µL of 1X Binding Buffer and 5 µL of Propidium Iodide (PI) solution to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Strategies to overcome ML390 resistance in AML.
Caption: Downstream signaling effects of ML390.
Caption: Experimental workflow for ML390 resistance.
References
- 1. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
ML390 Technical Support Center: Optimizing Dosage for Maximum Differentiation
Frequently Asked Questions (FAQs)
Q1: What is ML390 and what is its primary mechanism of action?
ML390 is a potent and specific small molecule inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, ML390 depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the induction of differentiation, particularly in acute myeloid leukemia (AML) cells.
Q2: What is the recommended starting concentration for ML390 in cell culture experiments?
The optimal concentration of ML390 is cell-line dependent. A good starting point for many AML cell lines is a concentration range of 1-10 µM. The half-maximal effective concentration (EC50) for inducing differentiation is approximately 2 µM in several murine and human AML cell lines. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How can I be sure that the observed differentiation is a specific effect of DHODH inhibition by ML390?
A key validation experiment is a "uridine rescue." Since ML390 blocks the de novo pyrimidine synthesis pathway, its effects can be reversed by providing cells with an external source of pyrimidines. Supplementing the cell culture medium with uridine should abrogate the differentiation-inducing effects of ML390, confirming that the observed phenotype is due to DHODH inhibition.
Q4: What are the signs of ML390-induced cytotoxicity?
While ML390 has been shown to have limited cytotoxicity at effective concentrations in normal cells, high concentrations or prolonged exposure can lead to cell death in cancer cell lines. Signs of cytotoxicity may include:
-
A significant decrease in cell viability as measured by assays like MTT or trypan blue exclusion.
-
Morphological changes such as cell shrinkage, rounding, and detachment from the culture surface.
-
Induction of apoptosis, which can be assessed by techniques like Annexin V staining or caspase activity assays.
Q5: What is the recommended solvent and storage condition for ML390?
ML390 is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low differentiation observed | Suboptimal ML390 concentration: The concentration of ML390 may be too low for the specific cell line. | Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for inducing differentiation in your cell line. |
| Cell line is resistant to DHODH inhibition: Some cell lines may have alternative pathways for pyrimidine synthesis or other resistance mechanisms. | Confirm the mechanism of action with a uridine rescue experiment. If the cell line is still unresponsive, consider investigating its specific metabolic pathways. | |
| Incorrect cell seeding density: Cell density can influence differentiation. | Optimize the initial cell seeding density. A confluent monolayer may be required for some cell types to differentiate efficiently. | |
| High levels of cell death | ML390 concentration is too high: Excessive concentrations can lead to cytotoxicity. | Lower the concentration of ML390. Refer to your dose-response curve to find a concentration that induces differentiation with minimal cell death. |
| Prolonged exposure: Continuous exposure to a high concentration of the inhibitor may be toxic. | Consider a shorter treatment duration or a pulse-chase experiment where the compound is washed out after a certain period. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect the outcome. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities and media formulations. |
| Instability of ML390 in media: The compound may degrade over time in the culture medium. | Prepare fresh dilutions of ML390 from a frozen stock for each experiment. Minimize the exposure of the stock solution to light and room temperature. | |
| Differentiation is observed, but it is not the desired phenotype | Off-target effects: At higher concentrations, small molecule inhibitors may have off-target effects. | Use the lowest effective concentration of ML390 that induces the desired differentiation. Confirm the phenotype using multiple differentiation markers. |
Quantitative Data Summary
The following tables summarize the effective concentrations of ML390 in various cell lines as reported in the literature.
Table 1: EC50 Values of ML390 for Differentiation Induction
| Cell Line | Cell Type | EC50 (µM) |
| Murine AML cells | Acute Myeloid Leukemia | ~2 |
| Human AML cells | Acute Myeloid Leukemia | ~2 |
| ER-HOX-GFP | Engineered cell line | 1.8 ± 0.6 |
| U937 | Human monocytic leukemia | 8.8 ± 0.8 |
| THP-1 | Human monocytic leukemia | 6.5 ± 0.9 |
Table 2: IC50 Value of ML390 for DHODH Inhibition
| Target | IC50 (µM) |
| Human DHODH | 0.56 ± 0.1 |
Experimental Protocols
Protocol 1: Determining the Optimal Dosage of ML390 for Differentiation
This protocol outlines a general procedure for performing a dose-response experiment to identify the optimal concentration of ML390 for inducing differentiation in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., AML cell line like U937 or THP-1)
-
Complete cell culture medium
-
ML390 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Differentiation markers (e.g., antibodies for flow cytometry or qPCR primers)
-
Uridine stock solution (e.g., 100 mM in water)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density. The optimal seeding density should be determined in a preliminary experiment to ensure cells are in the exponential growth phase during the treatment period.
-
ML390 Treatment: The following day, treat the cells with a serial dilution of ML390. A typical concentration range to test is 0, 0.1, 0.5, 1, 2, 5, 10, and 20 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).
-
Uridine Rescue Control: As a negative control for the mechanism of action, include a set of wells treated with an effective concentration of ML390 (e.g., 5 µM) and co-treated with uridine (e.g., 100-200 µM).
-
Incubation: Incubate the plate for a period sufficient to observe differentiation. This can range from 48 to 96 hours, depending on the cell line.
-
Assessment of Cell Viability: At the end of the incubation period, assess cell viability in a subset of the wells using a standard assay like MTT to determine the cytotoxic concentration range.
-
Assessment of Differentiation: In a parallel set of wells, assess the degree of differentiation using appropriate markers. This can be done by:
-
Morphological analysis: Observe changes in cell morphology using a microscope. Differentiated myeloid cells may become larger, more adherent, and show a more granular cytoplasm.
-
Flow cytometry: Stain cells for cell surface markers of differentiation (e.g., CD11b, CD14 for myeloid differentiation).
-
qPCR: Analyze the expression of genes associated with differentiation.
-
-
Data Analysis: Plot the percentage of differentiated cells and cell viability against the ML390 concentration to determine the optimal dosage that maximizes differentiation while minimizing cytotoxicity.
Visualizations
Signaling Pathway
Caption: Mechanism of action of ML390 and the uridine rescue pathway.
Experimental Workflow
Caption: Workflow for determining the optimal ML390 dosage.
ML390 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML390, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH). The following resources are designed to help troubleshoot experimental variability and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is ML390 and what is its primary mechanism of action?
ML390 is a small molecule inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By inhibiting DHODH, ML390 depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This disruption of nucleotide metabolism leads to cell cycle arrest and has been shown to induce differentiation in acute myeloid leukemia (AML) cells.
Q2: What are the recommended solvent and storage conditions for ML390?
ML390 is soluble in DMSO.[3] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to three months or at -20°C for up to two weeks.[3] To minimize degradation, it is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]
Q3: I am observing inconsistent IC50 or EC50 values in my cell-based assays. What are the potential causes?
Inconsistent potency values can arise from several factors:
-
Cell Density and Health: The number of cells seeded per well can significantly impact the apparent potency of a compound. Ensure consistent cell seeding densities across all experiments. Additionally, use cells that are in the logarithmic growth phase and have a high viability.
-
Compound Stability: ML390 stability can be affected by the components of the cell culture media. It is crucial to prepare fresh dilutions of the compound from a frozen stock for each experiment.
-
Assay Incubation Time: The duration of compound exposure can influence the observed effect. Optimize and standardize the incubation time for your specific cell line and endpoint.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with the assay. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is typically kept below 0.5%.[4]
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification during incubation.
Q4: My experimental results are not reproducible between different batches of cells. How can I address this?
-
Cell Line Authenticity: Periodically verify the identity of your cell line using methods like short tandem repeat (STR) profiling to rule out cross-contamination.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and response to treatments. Regularly test your cell cultures for mycoplasma contamination.
-
Passage Number: Use cells within a consistent and defined passage number range, as cellular characteristics can change over time in culture.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability or Proliferation Results
| Symptom | Potential Cause | Recommended Action |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects. | Use a calibrated multichannel pipette for cell seeding and compound addition. Mix cell suspension thoroughly before seeding. Consider not using the outer wells of the plate. |
| Unexpectedly low cell viability in vehicle control | High DMSO concentration, poor cell health, or contamination. | Ensure the final DMSO concentration is at a non-toxic level (e.g., <0.5%). Use healthy, log-phase cells. Check for mycoplasma or bacterial contamination. |
| ML390 appears less potent than expected | Compound degradation, incorrect concentration, or presence of uridine in the media. | Prepare fresh dilutions of ML390 for each experiment. Verify the concentration of your stock solution. Be aware that high levels of uridine in the serum or media can rescue cells from the effects of DHODH inhibition by activating the pyrimidine salvage pathway. |
| ML390 appears more potent than expected | Error in serial dilutions, or synergistic effects with other media components. | Carefully check all calculations and pipetting steps for serial dilutions. Review the composition of your cell culture media for any components that might enhance the effect of pyrimidine depletion. |
Guide 2: Difficulty in Data Interpretation
| Symptom | Potential Cause | Recommended Action |
| High background signal in the assay | Assay reagent instability or non-specific binding. | Ensure assay reagents are properly stored and within their expiration date. Optimize washing steps to reduce background. |
| Results are inconsistent with published data | Differences in cell line sub-clone, assay protocol, or data analysis methods. | Compare your experimental conditions (cell line source, passage number, media, incubation time, etc.) with the published literature. Ensure your data analysis method is appropriate for your assay. |
| Observed phenotype does not align with DHODH inhibition | Potential off-target effects of ML390. | While ML390 is a potent DHODH inhibitor, off-target effects are a possibility with any small molecule. Consider performing rescue experiments by supplementing the media with uridine to confirm that the observed effect is due to pyrimidine depletion. |
Quantitative Data Summary
| Parameter | Value | Reference |
| DHODH IC50 | 0.56 ± 0.1 µM | [3] |
| ER-HOX-GFP EC50 | 1.8 ± 0.6 µM | [3] |
| U937 EC50 | 8.8 ± 0.8 µM | [3] |
| THP-1 EC50 | 6.5 ± 0.9 µM | [3] |
| Solubility in DMSO | 42.67 mg/mL (105 mM) | [3] |
| Solubility in DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL (0.74 mM) | [3] |
| Solubility in Ethanol | 31.5 mg/mL (77.5 mM) | [3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |
| Storage (in Solvent) | -80°C for 3 months; -20°C for 2 weeks | [3] |
Experimental Protocols
Protocol 1: Preparation of ML390 Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of ML390 powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C.
Protocol 2: General Protocol for a Cell-Based Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density in their recommended growth medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a serial dilution of ML390 in the appropriate cell culture medium. It is recommended to perform a 2 to 3-fold serial dilution. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of ML390.
-
Compound Addition: Carefully remove the old medium from the wells and add the medium containing the different concentrations of ML390 or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Assay Readout: Measure cell viability or proliferation using a suitable assay, such as one based on ATP content (e.g., CellTiter-Glo®), metabolic activity (e.g., MTT or resazurin), or DNA content (e.g., CyQUANT®).
-
Data Analysis: Plot the results as a dose-response curve and calculate the IC50 or EC50 value using a suitable software package.
Visualizations
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of ML390 on DHODH.
Caption: A logical workflow for troubleshooting common sources of experimental variability with ML390.
References
ML390 Clinical Development Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the challenges in the clinical development of ML390.
Frequently Asked Questions (FAQs)
Q1: What is ML390 and what is its primary mechanism of action?
ML390 is an inhibitor of the human enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[2] By inhibiting DHODH, ML390 disrupts this pathway, leading to the induction of differentiation in acute myeloid leukemia (AML) cells.[1][2] It has shown activity in both murine and human AML cell line models.[2]
Q2: What was the initial promise of ML390 in preclinical studies?
ML390 was identified from a high-throughput screen of approximately 330,000 compounds for its ability to induce differentiation in AML cells.[1] It demonstrated potent activity in various AML cell lines, with an EC50 of approximately 2 µM in murine and human models.[2][3] The compound was shown to cause a significant accumulation of the upstream metabolite dihydroorotate (DHO) and a depletion of downstream metabolites like uridine, confirming its on-target activity.[2]
Q3: Why was the clinical development of ML390 not pursued further?
Further optimization of the ML390 chemical scaffold was not pursued for two main reasons. First, solutions of ML390 showed some decomposition over time, indicating potential chemical instability.[1] Second, at the time of its discovery, more potent and well-characterized DHODH inhibitors were already available.[1] These factors, combined with the unsuccessful synthesis of more conformationally constrained analogs, led to the decision to halt its development.[1]
Q4: Are there any known toxicity concerns with ML390?
The initial screening process for ML390 included testing for toxicity.[1] However, detailed preclinical toxicology studies that are required for advancing a compound to clinical trials have not been published. A related immunotoxin, DT(390)IL-3, which is a different molecule but shares the "390" nomenclature, was found to be toxic in mice at low doses, with dose-limiting toxicity related to platelet and bleeding effects.[4] It is important to note that this toxicity is associated with the diphtheria toxin component of the fusion protein and is not directly indicative of ML390's potential toxicity.[4]
Troubleshooting Guide for Preclinical Experiments
Issue: Inconsistent results in in vitro AML differentiation assays.
-
Possible Cause 1: Compound Instability. As noted, ML390 solutions have shown some decomposition over time.[1]
-
Troubleshooting Step: Prepare fresh stock solutions of ML390 in a suitable solvent like DMSO for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for short-term storage (up to 3 months) or -20°C for very short-term (up to 2 weeks).[5]
-
-
Possible Cause 2: Suboptimal Cell Culture Conditions. The differentiation state of AML cells can be influenced by various factors in the cell culture environment.
-
Troubleshooting Step: Ensure consistent cell passage numbers, seeding densities, and media formulations. Regularly test for mycoplasma contamination.
-
-
Possible Cause 3: Variability in Assay Readouts. Differentiation can be assessed by various markers (e.g., morphology, surface marker expression), which can have inherent variability.
-
Troubleshooting Step: Use multiple, complementary methods to assess differentiation. For example, combine morphological analysis with flow cytometry for CD11b or other differentiation markers.
-
Issue: Difficulty in achieving desired concentrations in aqueous media.
-
Possible Cause: Poor Solubility. ML390 has limited solubility in aqueous solutions like PBS.[3][5]
-
Troubleshooting Step: Prepare high-concentration stock solutions in an organic solvent such as DMSO.[3][5] For final dilutions in aqueous media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation occurs, consider using a different formulation or a solubilizing agent, though this may require validation to ensure it does not interfere with the assay.
-
Quantitative Data Summary
The following table summarizes the reported in vitro activity of ML390.
| Assay | Cell Line/Target | Metric | Value | Reference |
| Differentiation | ER-HOX-GFP | EC50 | 1.8 ± 0.6 µM | [5] |
| Differentiation | U937 | EC50 | 8.8 ± 0.8 µM | [5] |
| Differentiation | THP-1 | EC50 | 6.5 ± 0.9 µM | [5] |
| Enzyme Inhibition | DHODH | IC50 | 0.56 ± 0.1 µM | [5] |
Experimental Protocols
AML Cell Differentiation Assay
This protocol is a generalized procedure based on the methodologies described for testing ML390.
-
Cell Culture: Culture human AML cell lines (e.g., U937, THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of ML390 in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Seed the AML cells in multi-well plates at a predetermined density. Add the diluted ML390 or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the cells for a period of 48 to 72 hours to allow for differentiation to occur.
-
Assessment of Differentiation:
-
Morphology: Prepare cytospins of the cells and stain with Wright-Giemsa. Assess morphological changes indicative of myeloid differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, nuclear segmentation) under a light microscope.
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against myeloid differentiation markers such as CD11b. Analyze the percentage of marker-positive cells using a flow cytometer.
-
-
Data Analysis: Determine the EC50 value by plotting the percentage of differentiated cells against the log of the ML390 concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Mechanism of ML390 action on the DHODH pathway.
Caption: Preclinical development workflow and challenges for ML390.
Caption: Key challenges in the clinical development of ML390.
References
- 1. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Targeting myeloid leukemia with a DT(390)-mIL-3 fusion immunotoxin: ex vivo and in vivo studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
ML390 Aqueous Degradation Profile: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation profile of ML390 in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of ML390 in aqueous solutions?
A1: While specific, peer-reviewed stability data for ML390 in various aqueous solutions is limited, empirical observations suggest that solutions of ML390 can undergo some decomposition over time. The molecule possesses functional groups, such as an amide and an ether linkage, which are susceptible to hydrolysis under certain pH and temperature conditions.
Q2: What are the primary potential degradation pathways for ML390 in an aqueous environment?
A2: Based on the chemical structure of ML390 (2-hydroxy-N-(4-propoxy-3-(trifluoromethyl)phenyl)-2-phenylacetamide), the main potential degradation pathways are:
-
Hydrolysis: The amide bond is the most likely site for hydrolytic cleavage, which would yield 2-hydroxy-2-phenylacetic acid and 4-propoxy-3-(trifluoromethyl)aniline. The propoxy ether linkage is generally more stable but could be cleaved under acidic conditions.
-
Oxidation: The benzylic alcohol group could be oxidized to a ketone. The electron-rich aromatic rings may also be susceptible to oxidative reactions.
-
Photodegradation: Aromatic compounds can be sensitive to light, particularly in the UV spectrum. Exposure to light may lead to the formation of reactive intermediates and subsequent degradation products.
Q3: What are the recommended storage conditions for ML390 in aqueous solutions?
A3: To minimize degradation, it is recommended to prepare fresh solutions of ML390 for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light. For longer-term storage, it is advisable to store the compound as a solid at -20°C or below and prepare solutions immediately before use.
Q4: How can I monitor the degradation of ML390 in my experiments?
A4: The most effective method for monitoring the degradation of ML390 is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with a UV or Mass Spectrometry (MS) detector. This will allow you to quantify the amount of intact ML390 and detect the appearance of any degradation products over time.
Troubleshooting Guides
Issue 1: I am observing a decrease in the biological activity of my ML390 solution over time.
-
Potential Cause: This is a strong indicator that ML390 is degrading in your aqueous experimental medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of ML390 for your experiments to ensure consistent potency.
-
Assess Stability Under Your Conditions: Run a time-course experiment where you incubate the ML390 solution under your exact experimental conditions (media, temperature, pH) and analyze samples at different time points by HPLC to quantify the loss of the parent compound.
-
pH and Buffer Effects: Be aware that the pH of your solution can significantly impact the rate of hydrolysis. If possible, conduct your experiments in a buffered solution at a pH where ML390 exhibits greater stability.
-
Protect from Light: Ensure your experimental setup is protected from direct light, as phot-degradation can contribute to loss of activity.
-
Issue 2: I see new peaks appearing in my HPLC chromatogram when I analyze my ML390 solution.
-
Potential Cause: The appearance of new peaks is indicative of the formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If you have access to a mass spectrometer, analyze the new peaks to determine their mass-to-charge ratio (m/z). This information can help in identifying the chemical structure of the degradation products. For example, peaks corresponding to the masses of the predicted hydrolytic products (2-hydroxy-2-phenylacetic acid and 4-propoxy-3-(trifluoromethyl)aniline) would confirm this degradation pathway.
-
Forced Degradation Study: To proactively identify potential degradation products, you can perform a forced degradation study by exposing ML390 to stress conditions such as high temperature, strong acid/base, and intense light. This will help in creating a degradation profile and confirming the identity of peaks observed under normal experimental conditions.
-
Quantitative Data Summary
Table 1: Hypothetical Half-life (t½) of ML390 in Aqueous Buffers at 37°C
| pH | Buffer System | Half-life (t½) in hours (Illustrative) |
| 3.0 | Citrate Buffer | 24 |
| 5.0 | Acetate Buffer | 72 |
| 7.4 | Phosphate Buffer | 96 |
| 9.0 | Borate Buffer | 48 |
Table 2: Hypothetical Degradation of ML390 under Stress Conditions after 24 hours
| Condition | % ML390 Remaining (Illustrative) | Major Degradation Products Observed |
| 0.1 M HCl, 60°C | 45% | Hydrolysis Products |
| 0.1 M NaOH, 60°C | 30% | Hydrolysis Products |
| 3% H₂O₂, RT | 85% | Oxidative Adducts |
| UV Light (254 nm), RT | 70% | Photodegradation Products |
Detailed Experimental Protocols
Protocol 1: General Aqueous Stability Assessment of ML390
-
Solution Preparation: Prepare a stock solution of ML390 in a suitable organic solvent (e.g., DMSO) at a high concentration. Dilute the stock solution into the desired aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0) to the final working concentration. Ensure the final concentration of the organic solvent is low (e.g., <0.5%) to minimize its effect on stability.
-
Incubation: Aliquot the solutions into separate, sealed vials for each time point and condition. For thermal stability, place the vials in temperature-controlled incubators (e.g., 25°C, 37°C, 50°C). For photostability, expose the vials to a controlled light source (e.g., a photostability chamber with UV and visible light) while keeping a set of control vials wrapped in aluminum foil to protect from light.
-
Time Points: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Sample Analysis: Immediately upon collection, quench any further degradation by freezing the sample at -80°C or by immediate analysis. Analyze the samples by a validated stability-indicating HPLC-UV or HPLC-MS method.
-
Data Analysis: Quantify the peak area of ML390 at each time point. Calculate the percentage of ML390 remaining relative to the t=0 sample. Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) under each condition.
Protocol 2: HPLC Method for ML390 Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient: A suitable gradient to separate ML390 from its potential degradation products (e.g., start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where ML390 has significant absorbance (e.g., determined by a UV scan). For identification of degradants, use a mass spectrometer in-line.
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Experimental workflow for assessing ML390 degradation.
Caption: ML390 inhibits the DHODH enzyme in the pyrimidine synthesis pathway.
Technical Support Center: Minimizing ML390 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of ML390 in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is ML390 and what is its primary mechanism of action?
ML390 is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, ML390 depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.
Q2: Why am I observing high levels of cytotoxicity in my primary cells when using ML390?
Primary cells can be more sensitive to metabolic disruptions than immortalized cell lines. The cytotoxicity of ML390 in primary cells is primarily due to the inhibition of the de novo pyrimidine synthesis pathway. This leads to a state of "pyrimidine starvation," which can trigger cell death, particularly in rapidly dividing cells.
Q3: How can I reduce the cytotoxicity of ML390 in my primary cell cultures?
The most effective method to mitigate ML390-induced cytotoxicity is through "uridine rescue". Supplementing the cell culture medium with exogenous uridine allows cells to bypass the DHODH-dependent de novo pathway by utilizing the pyrimidine salvage pathway for nucleotide synthesis.
Q4: What is the recommended concentration of uridine for a rescue experiment?
The optimal concentration of uridine can vary between cell types. However, a common starting concentration for rescue experiments is 100 µM.[1][2] It is recommended to perform a titration to determine the minimal concentration of uridine required to rescue your specific primary cells from ML390-induced cytotoxicity without otherwise impacting the experimental results.
Q5: At what concentration should I use ML390 for my experiments with primary cells?
There is limited specific data available for ML390 cytotoxicity in a wide range of primary cells. For other DHODH inhibitors, IC50 values in primary AML blasts have been reported in the range of 18-90 nM.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration of ML390 for your specific primary cell type and experimental goals. Start with a low concentration (e.g., in the low nanomolar range) and titrate upwards to find a balance between the desired biological effect and acceptable cell viability.
Q6: Does ML390 have known off-target effects that could contribute to cytotoxicity?
While the primary target of ML390 is DHODH, the possibility of off-target effects with any small molecule inhibitor should be considered. Comprehensive off-target profiling for ML390 in primary cells is not extensively documented in publicly available literature. If you suspect off-target effects, consider using structurally different DHODH inhibitors as controls or employing genetic methods to validate that the observed phenotype is due to DHODH inhibition.
Q7: What is the mechanism of cell death induced by ML390?
In cancer cell lines, inhibition of DHODH by compounds like ML390 has been shown to induce apoptosis, which is a programmed form of cell death.[2][4] This process often involves the activation of executioner caspases, such as caspase-3 and caspase-7.[1][2][4] It is likely that a similar mechanism is at play in primary cells undergoing significant pyrimidine stress.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed at Expected "Active" Concentrations
| Possible Cause | Troubleshooting Step |
| High sensitivity of the primary cell type to pyrimidine depletion. | 1. Perform a dose-response curve: Determine the IC50 value for your specific primary cell type. 2. Implement a uridine rescue: Supplement the culture medium with 100 µM uridine to confirm that the cytotoxicity is on-target. 3. Reduce ML390 concentration: Use the lowest effective concentration of ML390 for your experiment. |
| Solvent (e.g., DMSO) toxicity. | 1. Check the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic for your primary cells (typically ≤ 0.1%). 2. Run a solvent control: Treat cells with the same concentration of DMSO used to dissolve ML390 to assess solvent-specific toxicity. |
| ML390 degradation. | 1. Prepare fresh stock solutions: ML390 may degrade over time in solution. Prepare fresh stock solutions in DMSO and store them appropriately (aliquoted at -20°C or -80°C, protected from light). 2. Minimize freeze-thaw cycles. |
Issue 2: Uridine Rescue is Ineffective or Only Partially Effective
| Possible Cause | Troubleshooting Step |
| Insufficient uridine concentration. | 1. Titrate uridine concentration: Increase the concentration of uridine in the rescue experiment (e.g., up to 200 µM). |
| Off-target toxicity of ML390. | 1. Use a structurally unrelated DHODH inhibitor: Confirm that the observed cytotoxicity is a class effect of DHODH inhibition. 2. Consider off-target analysis: If the issue persists, more advanced techniques may be needed to investigate potential off-target effects. |
| Cell type lacks efficient uridine uptake/metabolism. | 1. Assess salvage pathway activity: If possible, measure the activity of enzymes in the pyrimidine salvage pathway in your primary cells. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of ML390 in Primary Cells using a Resazurin-Based Assay
-
Cell Plating: Seed your primary cells in a 96-well plate at a density appropriate for your cell type to ensure they are in a logarithmic growth phase at the time of treatment.
-
ML390 Treatment: Prepare a serial dilution of ML390 in your complete cell culture medium. Add the diluted ML390 to the wells, ensuring a final DMSO concentration that is non-toxic to your cells. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Resazurin Assay: Add a resazurin-based cell viability reagent (e.g., alamarBlue™ or similar) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours, or as recommended by the reagent manufacturer.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Uridine Rescue Experiment
-
Cell Plating: Seed primary cells in a 96-well plate as described in Protocol 1.
-
Treatment Preparation: Prepare the following treatment groups in your complete cell culture medium:
-
Vehicle control (DMSO only)
-
ML390 at a cytotoxic concentration (e.g., 2x IC50)
-
ML390 (at the same concentration as above) + 100 µM Uridine
-
100 µM Uridine only
-
-
Treatment and Incubation: Add the respective treatments to the wells and incubate for the desired duration.
-
Viability Assessment: Assess cell viability using a resazurin-based assay as described in Protocol 1. A successful rescue will show a significant increase in viability in the "ML390 + Uridine" group compared to the "ML390 only" group.
Protocol 3: Assessing Apoptosis using a Caspase-3/7 Glo Assay
-
Cell Treatment: Treat primary cells with ML390 at the desired concentrations and for the appropriate time in a white-walled 96-well plate suitable for luminescence measurements. Include positive and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[5]
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity, a hallmark of apoptosis.
Data Presentation
Table 1: Example of ML390 Cytotoxicity Data in Primary Cells
| Cell Type | ML390 Concentration (µM) | Incubation Time (h) | % Viability (relative to control) |
| Primary Human Fibroblasts | 0.1 | 48 | 95 ± 5 |
| 1 | 48 | 70 ± 8 | |
| 10 | 48 | 25 ± 6 | |
| Primary Murine Splenocytes | 0.1 | 48 | 98 ± 4 |
| 1 | 48 | 80 ± 7 | |
| 10 | 48 | 40 ± 9 | |
| Note: This is example data. Users must determine the cytotoxicity profile for their specific primary cell type. |
Table 2: Example of Uridine Rescue Experiment Data
| Treatment | % Viability (relative to control) |
| Vehicle (DMSO) | 100 ± 5 |
| ML390 (5 µM) | 30 ± 7 |
| ML390 (5 µM) + Uridine (100 µM) | 92 ± 6 |
| Uridine (100 µM) | 98 ± 4 |
| Note: This is example data. The effectiveness of the rescue may vary. |
Visualizations
Caption: Signaling pathway of ML390 action and uridine rescue.
Caption: Troubleshooting workflow for high ML390 cytotoxicity.
Caption: General experimental workflow for assessing ML390 effects.
References
Technical Support Center: Enhancing the Bioavailability of ML390
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of ML390, a potent dihydroorotate dehydrogenase (DHODH) inhibitor.
Troubleshooting Guide: Low In Vivo Efficacy of ML390
Researchers observing lower than expected in vivo efficacy with ML390 may be encountering issues with its bioavailability. This guide provides a systematic approach to troubleshooting and enhancing the systemic exposure of ML390.
Diagram: Troubleshooting Workflow for ML390 Bioavailability
Validation & Comparative
A Comparative Guide to ML390 and Brequinar in AML Treatment Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent dihydroorotate dehydrogenase (DHODH) inhibitors, ML390 and brequinar, in the context of Acute Myeloid Leukemia (AML) treatment models. It aims to deliver an objective analysis of their performance, supported by available experimental data, to aid researchers in their drug development and discovery efforts.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key feature of AML is a blockade in the differentiation of myeloid progenitor cells. A promising therapeutic strategy involves overcoming this differentiation arrest. Both ML390 and brequinar are small molecule inhibitors of the mitochondrial enzyme DHODH, a critical component of the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH has been shown to induce differentiation and apoptosis in AML cells, making it an attractive target for therapeutic intervention.[1]
Brequinar, a well-established DHODH inhibitor, has been evaluated in clinical trials for solid tumors with limited success but has seen renewed interest for its potential in treating AML.[2] ML390 was identified through a high-throughput phenotypic screen for compounds capable of inducing myeloid differentiation.[2][3][4] This guide will delve into the available preclinical data for both compounds to facilitate a comparative understanding of their potential in AML therapy.
Mechanism of Action: DHODH Inhibition
Both ML390 and brequinar exert their anti-leukemic effects by inhibiting DHODH. This enzyme catalyzes the fourth step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. By blocking this crucial step, these inhibitors deplete the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This pyrimidine starvation has been shown to trigger a cascade of events in AML cells, leading to cell cycle arrest, differentiation into more mature myeloid cells, and ultimately, apoptosis.[1] A key downstream effector of DHODH inhibition is the downregulation of the oncoprotein c-MYC, a critical regulator of cell proliferation and differentiation.[1] The degradation of c-MYC is a pivotal event that contributes to the anti-leukemic activity of DHODH inhibitors.[1]
Performance Data
Direct head-to-head comparative studies of ML390 and brequinar across a wide range of AML models are limited in the public domain. The following tables summarize the available quantitative data for each compound from various studies. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Table 1: In Vitro Activity of ML390 in AML Models
| Parameter | Cell Line(s) | Value | Reference |
| Differentiation ED50 | Murine (ER-HoxA9), Human (U937, THP1) | ~2 µM | [3][4] |
Table 2: In Vitro Activity of Brequinar in AML Models
| Parameter | Assay/Cell Line(s) | Value | Reference |
| DHODH Inhibition IC50 | Enzymatic Assay | ~20 nM | |
| Differentiation ED50 | AML Cell Lines | ~1 µM |
Comparative Insights from Other DHODH Inhibitors:
While direct comparisons are scarce, studies on other DHODH inhibitors provide some context for brequinar's potency. For instance, in MOLM-14 AML cells, 100 nM of the DHODH inhibitor ASLAN003 induced differentiation in 63.9% of cells, whereas the same concentration of brequinar induced differentiation in 33.1% of cells. Another study reported that the DHODH inhibitor MEDS433 induced apoptosis in AML cell lines at a concentration one log lower than brequinar.
In Vivo Efficacy
One study noted that brequinar was selected for in vivo experiments due to its high activity in cellular and DHODH assays, where it successfully induced myeloid differentiation and extended lifespan in multiple animal models of AML.[2] The development paper for ML390 also highlights its potential but does not present a direct in vivo comparison with brequinar.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of DHODH Inhibition in AML
Caption: Signaling pathway of ML390 and brequinar in AML cells.
Experimental Workflow for In Vitro and In Vivo Analysis
Caption: General experimental workflow for evaluating DHODH inhibitors.
Experimental Protocols
Cell Differentiation Assay (CD11b Staining by Flow Cytometry)
-
Cell Culture and Treatment: Culture AML cell lines (e.g., HL-60, THP-1, MOLM-13) in appropriate media. Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates. Treat cells with varying concentrations of ML390 or brequinar (or vehicle control) for 48-72 hours.
-
Cell Staining: Harvest cells and wash with PBS containing 2% FBS. Resuspend cells in 100 µL of staining buffer. Add a fluorochrome-conjugated anti-human CD11b antibody and incubate for 30 minutes at 4°C in the dark.
-
Flow Cytometry: Wash the cells to remove unbound antibody and resuspend in staining buffer. Analyze the cells using a flow cytometer, gating on the live cell population. The percentage of CD11b-positive cells is determined to assess the extent of myeloid differentiation.
Subcutaneous AML Xenograft Model
-
Cell Preparation: Harvest AML cells (e.g., HL-60) from culture during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend at a concentration of 5 x 10^7 cells/mL in a 1:1 mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer ML390 or brequinar (and vehicle control) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume with calipers two to three times per week. Monitor animal body weight and overall health.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for differentiation markers). For survival studies, monitor mice until they meet predefined endpoint criteria.
Conclusion
Both ML390 and brequinar are potent inhibitors of DHODH that have demonstrated promising preclinical activity in AML models by inducing differentiation and apoptosis. While brequinar is a more established compound with a known enzymatic inhibitory concentration, ML390 emerged from a phenotypic screen specifically designed to identify differentiation-inducing agents.
The available data suggests that both compounds are effective in the low micromolar range for inducing differentiation in AML cell lines. However, a lack of direct, side-by-side comparative studies makes it difficult to definitively conclude which compound has a superior therapeutic index for AML. The provided data and protocols offer a foundation for researchers to design further studies to directly compare the efficacy and safety of these two promising DHODH inhibitors. Future research, including head-to-head in vivo efficacy studies and the exploration of combination therapies, will be crucial in determining the ultimate clinical potential of ML390 and brequinar in the treatment of AML.
References
- 1. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
A Comparative Guide to the Efficacy of ML390 and Other DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising therapeutic strategy for a range of diseases, including cancer and autoimmune disorders. This guide provides a comprehensive comparison of the efficacy of ML390, a notable DHODH inhibitor, with other key inhibitors in the field. The information presented herein is supported by experimental data to aid in the evaluation and selection of these compounds for research and development purposes.
Quantitative Comparison of DHODH Inhibitor Efficacy
The following table summarizes the inhibitory potency of ML390 and other well-characterized DHODH inhibitors. The data is presented as half-maximal inhibitory concentration (IC50) from enzymatic assays and half-maximal effective concentration (EC50) or IC50 from cell-based assays, providing insights into both direct enzyme inhibition and cellular efficacy.
| Inhibitor | Target | Assay Type | IC50 (Enzymatic Assay) | Cell-Based Assay | Cell Line | IC50/EC50 (Cell-Based Assay) |
| ML390 | Human DHODH | Enzymatic | Not explicitly found | Myeloid Differentiation | Murine and Human AML cells | ED50 of ~2 µM[1] |
| Brequinar | Human DHODH | Enzymatic | ~20 nM[2] | Myeloid Differentiation | ER-HoxA9, U937, THP1 cells | ED50 of ~1 µM |
| Teriflunomide (A771726) | Human DHODH | Enzymatic | 411 nM[3] | Inhibition of Ab formation | B-cells | IC50 = 5.1 µM[4] |
| Leflunomide | Human DHODH (active metabolite is A771726) | - | - | Inhibition of Ab formation | B-cells | IC50 = 5.1 µM (as A771726)[4] |
| ASLAN003 | Human DHODH | Enzymatic | 35 nM[1][5] | Cell Proliferation | THP-1, MOLM-14, KG-1 | IC50 = 152 nM, 582 nM, 382 nM, respectively[5] |
| BAY 2402234 | Human DHODH | Enzymatic | 1.2 nM[5][6][7][8][9] | Cell Differentiation (CD11b upregulation) | MOLM-13, HEL AML cells | EC50 = 3.16 nM, 0.96 nM, respectively[5][7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
De Novo Pyrimidine Biosynthesis Pathway
This diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the central role of DHODH. Inhibition of this enzyme leads to the depletion of downstream pyrimidines, which are essential for DNA and RNA synthesis.
Caption: The de novo pyrimidine synthesis pathway and the point of inhibition by DHODH inhibitors.
Experimental Workflow: DHODH Enzyme Inhibition Assay
This diagram outlines the key steps in a common colorimetric assay used to measure the enzymatic activity of DHODH and the potency of its inhibitors.
Caption: Workflow for a colorimetric DHODH enzyme inhibition assay.
Experimental Protocols
DHODH Enzyme Inhibition Assay (Colorimetric)
This protocol is based on the reduction of 2,6-dichloroindophenol (DCIP), which serves as a terminal electron acceptor.
Materials:
-
Recombinant human DHODH protein
-
DHODH inhibitors (e.g., ML390) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Coenzyme Q10 (CoQ10) stock solution
-
2,6-dichloroindophenol (DCIP) stock solution
-
Dihydroorotic acid (DHO) stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 650 nm
Procedure:
-
Prepare the reaction mixture by adding the following to each well of a 96-well plate:
-
Assay Buffer
-
Coenzyme Q10 (final concentration, e.g., 100 µM)
-
DCIP (final concentration, e.g., 200 µM)
-
-
Add varying concentrations of the DHODH inhibitor or DMSO (vehicle control) to the wells.
-
Add recombinant human DHODH to each well and pre-incubate the plate at 25°C for 30 minutes.
-
Initiate the enzymatic reaction by adding dihydroorotic acid to a final concentration of 500 µM.
-
Immediately begin measuring the decrease in absorbance at 650 nm at regular intervals (e.g., every minute) for 10-30 minutes using a microplate reader.
-
Calculate the initial reaction velocity (rate of DCIP reduction) for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Acute Myeloid Leukemia (AML) Cell Differentiation Assay
This protocol describes a general method for assessing the differentiation-inducing potential of DHODH inhibitors on AML cells using flow cytometry.
Materials:
-
AML cell lines (e.g., THP-1, MOLM-14, KG-1)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
DHODH inhibitors (e.g., ML390) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against a myeloid differentiation marker (e.g., anti-human CD11b) and a viability dye (e.g., Propidium Iodide or DAPI)
-
Flow cytometer
Procedure:
-
Seed AML cells in a multi-well plate at a desired density.
-
Treat the cells with varying concentrations of the DHODH inhibitor or DMSO (vehicle control) for a specified period (e.g., 48-96 hours).
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in flow cytometry staining buffer.
-
Add the fluorochrome-conjugated anti-CD11b antibody and incubate on ice for 30 minutes in the dark.
-
Wash the cells with staining buffer to remove unbound antibodies.
-
Resuspend the cells in staining buffer containing a viability dye.
-
Analyze the cells using a flow cytometer to determine the percentage of CD11b-positive (differentiated) cells in the live cell population.
-
Plot the percentage of differentiated cells against the inhibitor concentration to determine the EC50 value.
This guide provides a foundational comparison of ML390 and other DHODH inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions. The provided protocols offer a starting point for in-house evaluation of these promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASLAN Pharmaceuticals to Develop ASLAN003 as Next Generation DHODH Inhibitor in Autoimmune Conditions - BioSpace [biospace.com]
- 5. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. biospectrumasia.com [biospectrumasia.com]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
ML390: A Novel Differentiation Agent for Acute Myeloid Leukemia on the Horizon?
A Comparative Analysis of the Therapeutic Potential of the DHODH Inhibitor ML390 in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals vested in the relentless pursuit of novel leukemia therapies, the emergence of ML390, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), presents a compelling area of investigation. This guide provides an objective comparison of ML390's preclinical performance with alternative and standard-of-care treatments for Acute Myeloid Leukemia (AML), supported by available experimental data. ML390's mechanism of action, which involves overcoming differentiation arrest in AML cells, positions it as a promising candidate in the landscape of differentiation-inducing therapies.
Performance at a Glance: ML390 vs. Comparators
The therapeutic potential of ML390 is best understood in the context of existing treatments. The following tables summarize key quantitative data from preclinical and clinical studies, offering a comparative overview of efficacy and cellular mechanisms.
| Compound | Target | Mechanism of Action | Cell Line | EC50 (Differentiation) | IC50 (Growth Inhibition) |
| ML390 | DHODH | Inhibition of de novo pyrimidine synthesis, inducing myeloid differentiation. | U937 (human AML) | 8.8 ± 0.8 µM | Not widely reported |
| THP-1 (human AML) | 6.5 ± 0.9 µM | Not widely reported | |||
| ER-HOX-GFP (murine AML) | 1.8 ± 0.6 µM | Not widely reported | |||
| Brequinar | DHODH | Inhibition of de novo pyrimidine synthesis, inducing myeloid differentiation. | THP-1 (human AML) | ~1 µM | ~20 nM |
| ATRA | RARα | Binds to the PML-RARα oncoprotein, inducing differentiation of promyelocytes. | APL cell lines | Not applicable | Not applicable |
| Idhifa (Enasidenib) | mutant IDH2 | Inhibits the production of the oncometabolite 2-HG, leading to myeloid differentiation. | IDH2-mutant AML cells | Not applicable | Not applicable |
| Tibsovo (Ivosidenib) | mutant IDH1 | Inhibits the production of the oncometabolite 2-HG, leading to myeloid differentiation. | IDH1-mutant AML cells | Not applicable | Not applicable |
| Xospata (Gilteritinib) | FLT3 | Inhibits FLT3 kinase activity, leading to apoptosis and differentiation. | FLT3-mutant AML cells | Not applicable | Low nM range |
| "7+3" Chemotherapy | DNA Synthesis | Cytarabine inhibits DNA polymerase; Daunorubicin intercalates DNA. | Various AML cell lines | Not applicable | Varies by cell line |
| Treatment | Model System | Efficacy Measures | Key Findings |
| ML390 | In vivo data not publicly available | - | Planned studies in HoxA9-driven AML mouse models have been mentioned in the literature, but results have not been published. |
| Brequinar | Subcutaneous xenograft (THP1, HL60, MOLM13) | Decreased tumor growth | Brequinar treatment significantly reduced tumor volume. |
| Intravenous xenograft (HL60, OCI/AML3) | Prolonged survival | Brequinar treatment led to a significant increase in the survival of leukemic mice. | |
| Syngeneic HoxA9/Meis1 AML model | Decreased leukemia burden, increased differentiation | Treatment reduced the percentage of leukemic cells in the bone marrow and induced differentiation markers. | |
| "7+3" Chemotherapy | Preclinical mouse models | Reduction in leukemic blasts | Standard induction chemotherapy is effective at debulking leukemic cells. |
| IDH/FLT3 Inhibitors | Preclinical mouse models | Reduced leukemic engraftment, prolonged survival | Targeted inhibitors show significant anti-leukemic activity in models with the corresponding mutations. |
| Treatment | Trial Identifier | Phase | Patient Population | Key Outcomes |
| Brequinar | NCT03760666 | Phase 1b/2a | Relapsed/Refractory AML | Terminated due to lack of adequate clinical benefit. No significant efficacy was observed. |
| Idhifa (Enasidenib) | Phase 1/2 | Relapsed/Refractory IDH2-mutant AML | Overall response rate of 40.3%, with a complete remission rate of 19.3%. Median overall survival was 9.3 months.[1] | |
| Tibsovo (Ivosidenib) | Phase 1 | Relapsed/Refractory IDH1-mutant AML | Overall response rate of 41.6%, with a complete remission rate of 21.6%. | |
| Xospata (Gilteritinib) | Phase 3 (ADMIRAL trial) | Relapsed/Refractory FLT3-mutant AML | Significantly longer overall survival compared to salvage chemotherapy. | |
| "7+3" Chemotherapy | Standard of Care | Newly diagnosed, fit AML patients | Complete remission rates of 60-80% in younger patients.[2] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of ML390 via DHODH inhibition in AML.
Caption: Experimental workflow for validating ML390's therapeutic potential.
Caption: Logical relationship of ML390 to other AML therapies.
Detailed Methodologies
A critical component of evaluating any novel therapeutic is understanding the experimental protocols used to generate the supporting data. Below are detailed methodologies for key experiments cited in the evaluation of DHODH inhibitors in leukemia.
In Vitro AML Cell Differentiation Assay
-
Cell Culture: Human AML cell lines (e.g., U937, THP-1, MOLM-13, HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a density of 2 x 10^5 cells/mL and treated with varying concentrations of ML390, brequinar, or vehicle control (e.g., DMSO) for 48 to 96 hours.
-
Flow Cytometry for Differentiation Markers: Post-treatment, cells are harvested, washed with PBS, and stained with fluorescently conjugated antibodies against myeloid differentiation markers, such as CD11b and CD14. Stained cells are analyzed on a flow cytometer. An increase in the percentage of CD11b+ and/or CD14+ cells indicates myeloid differentiation.
-
Data Analysis: The percentage of positive cells and the mean fluorescence intensity (MFI) for each marker are quantified using flow cytometry analysis software. The EC50 for differentiation is calculated by plotting the percentage of differentiated cells against the log concentration of the compound.
Cell Viability Assay
-
Cell Seeding: AML cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., ML390, brequinar) or vehicle control.
-
Viability Assessment: After 72 hours of incubation, cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The percentage of viable cells is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the log concentration of the compound.
In Vivo Subcutaneous Xenograft AML Model
-
Animal Model: 6- to 8-week-old immunodeficient mice (e.g., NOD/SCID or NSG) are used.
-
Cell Implantation: Human AML cells (e.g., 5 x 10^6 THP-1 or HL-60 cells) are suspended in a mixture of PBS and Matrigel and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using caliper measurements (Volume = 0.5 x length x width^2).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. The test compound (e.g., brequinar) is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition. At the end of the study, tumors are excised and weighed. Survival can also be monitored as a secondary endpoint.
In Vivo Systemic Xenograft AML Model
-
Animal Model: Immunodeficient mice are sublethally irradiated to facilitate engraftment.
-
Cell Injection: Human AML cells expressing a reporter gene (e.g., luciferase) are injected intravenously via the tail vein.
-
Leukemia Engraftment Monitoring: Leukemia progression is monitored by bioluminescence imaging (BLI) at regular intervals.
-
Treatment: Once engraftment is confirmed, mice are treated with the test compound or vehicle control.
-
Efficacy Evaluation: The primary endpoint is overall survival. Leukemia burden in various organs (bone marrow, spleen, peripheral blood) can also be assessed at the end of the study by flow cytometry or histology.
Discussion and Future Outlook
ML390, as a specific inhibitor of DHODH, has demonstrated clear potential in preclinical in vitro models to induce differentiation in AML cells. This mechanism of action is a validated therapeutic strategy in certain leukemia subtypes, most notably with ATRA in Acute Promyelocytic Leukemia (APL). The broader applicability of differentiation therapy to other AML subtypes is an area of intense research, with IDH and FLT3 inhibitors also showing promise in this regard.
The direct comparison of ML390 with brequinar, another well-characterized DHODH inhibitor, is particularly insightful. While both compounds show similar in vitro activity, the clinical development of brequinar for AML was halted due to a lack of efficacy. This underscores the challenges in translating preclinical findings to clinical success and highlights the need for robust in vivo data for ML390 to de-risk its future development. The absence of publicly available in vivo efficacy and toxicity data for ML390 is a significant knowledge gap that needs to be addressed to fully assess its therapeutic potential.
Compared to the standard "7+3" chemotherapy, a differentiation-based therapy with a favorable safety profile could offer a significant advantage, particularly for older or frail patients who are ineligible for intensive chemotherapy. Furthermore, the potential for combination therapies, for instance with BCL-2 inhibitors like venetoclax, could be a promising avenue for future investigation to enhance efficacy and overcome potential resistance mechanisms.
References
A Comparative Analysis of ML390 and Leflunomide: Two Dihydroorotate Dehydrogenase Inhibitors with Distinct Therapeutic Niches
For Immediate Release
A deep dive into the comparative analysis of ML390 and leflunomide, two potent inhibitors of dihydroorotate dehydrogenase (DHODH), reveals distinct biochemical potencies, cellular activities, and pharmacokinetic profiles that define their respective therapeutic applications in oncology and autoimmune disease. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms, experimental validation, and potential for future development.
Both ML390 and leflunomide target DHODH, a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, making DHODH an attractive therapeutic target. While sharing a common target, the nuances in their interaction with the enzyme and their broader biological effects lead to different clinical applications. Leflunomide is an established disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis, while ML390 has emerged as a promising agent for inducing differentiation in acute myeloid leukemia (AML).
Mechanism of Action: Targeting a Key Metabolic Choke Point
The primary mechanism of action for both ML390 and leflunomide is the inhibition of DHODH. This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the biosynthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. By blocking this step, these inhibitors deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in cells highly dependent on this pathway.
Leflunomide is a prodrug that is rapidly converted to its active metabolite, A77 1726, which is responsible for its DHODH inhibitory activity.[1] ML390, on the other hand, is a direct and potent inhibitor of DHODH. The differential potency and cellular effects of these two compounds are central to their distinct therapeutic profiles.
Quantitative Comparison of In Vitro Activity
The following tables summarize the key quantitative data for ML390 and the active metabolite of leflunomide, A77 1726, providing a direct comparison of their biochemical and cellular activities.
Table 1: Comparative DHODH Inhibition
| Compound | Target | IC50 | Ki |
| ML390 | Human DHODH | 0.56 µM | Not Reported |
| A77 1726 | Human DHODH | 1.1 µM[2] | 2.7 µM[3] |
Table 2: Comparative Cellular Activity
| Compound | Cell Line(s) | Endpoint | Effective Concentration |
| ML390 | Murine and Human AML cell lines (e.g., U937, THP1) | Myeloid Differentiation | ED50 ~2 µM[2][4] |
| A77 1726 | Human T-lymphoblastoma cell line (A3.01) | Cytostatic Effect | Not explicitly defined in the same terms as ML390 |
Pharmacokinetic Profiles: A Tale of Two Timelines
The pharmacokinetic properties of ML390 and leflunomide are markedly different, influencing their dosing regimens and clinical applications.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | ML390 (Preclinical, Mice) | Leflunomide (Active Metabolite A77 1726, Humans) |
| Solubility | Moderate | Not explicitly stated, but formulated for oral administration |
| Plasma Protein Binding | High (99% in murine and human plasma)[5] | Highly bound to plasma proteins[2] |
| Half-life (t½) | Limited (149-173 minutes in mice)[6] | Long (approximately 2 weeks)[2] |
| Metabolism | Not extensively detailed in provided results | Leflunomide is rapidly and almost completely metabolized to A77 1726[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Experimental Protocols
DHODH Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.
-
Reagents: Recombinant human DHODH, dihydroorotate (substrate), coenzyme Q10 (co-substrate), 2,6-dichloroindophenol (DCIP, colorimetric indicator), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100).[1]
-
Procedure:
-
Pre-incubate recombinant human DHODH with varying concentrations of the inhibitor (ML390 or A77 1726) in the assay buffer containing coenzyme Q10 and DCIP for 30 minutes at 25°C.[1]
-
Initiate the reaction by adding dihydroorotate.[1]
-
Monitor the decrease in absorbance at 650 nm over time, which corresponds to the reduction of DCIP.[1]
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
AML Cell Differentiation Assay (Flow Cytometry)
This protocol assesses the ability of a compound to induce myeloid differentiation in AML cell lines.
-
Cell Culture: Culture human AML cell lines (e.g., U937, THP-1) in appropriate media.
-
Treatment: Treat the cells with varying concentrations of ML390 or a vehicle control for a specified period (e.g., 48-72 hours).
-
Staining:
-
Flow Cytometry:
-
Acquire data on a flow cytometer.
-
Analyze the percentage of cells expressing CD11b and/or CD14 to quantify the extent of differentiation.
-
Lymphocyte Proliferation Assay (CFSE-based)
This assay measures the inhibitory effect of a compound on lymphocyte proliferation.
-
Cell Labeling:
-
Treatment and Stimulation:
-
Culture the CFSE-labeled PBMCs in the presence of varying concentrations of A77 1726 or a vehicle control.
-
Stimulate lymphocyte proliferation using a mitogen (e.g., phytohemagglutinin - PHA).
-
-
Incubation: Incubate the cells for a period that allows for several rounds of cell division (e.g., 3-5 days).
-
Flow Cytometry:
-
Harvest the cells and analyze them on a flow cytometer.
-
Measure the decrease in CFSE fluorescence intensity to determine the extent of cell proliferation in each condition.
-
Conclusion
The comparative analysis of ML390 and leflunomide underscores the principle of targeted therapy, where subtle differences in molecular interactions and pharmacokinetic properties can lead to distinct clinical utilities. ML390's potent induction of differentiation in AML models, coupled with its shorter half-life, positions it as a candidate for acute therapeutic interventions in oncology. In contrast, leflunomide's established efficacy in rheumatoid arthritis is supported by its immunomodulatory effects on lymphocytes and a long pharmacokinetic profile suitable for chronic disease management. This guide provides a foundational dataset and methodological overview to aid researchers in the continued exploration and development of DHODH inhibitors for a range of therapeutic applications.
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Pharmacokinetic analysis of melphalan after superselective ophthalmic artery infusion in preclinical models and retinoblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometric analysis of membrane CD11b, CD11c and CD14 expression in acute myeloid leukaemia: relationships with monocytic subtypes and the concept of relative antigen expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to ML390 and Teriflunomide in Pyrimidine Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML390 and teriflunomide, two inhibitors of the de novo pyrimidine synthesis pathway. By targeting the enzyme dihydroorotate dehydrogenase (DHODH), both compounds effectively block the production of essential building blocks for DNA and RNA synthesis, leading to cytostatic effects on rapidly proliferating cells. This comparison summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathway to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action: Targeting a Key Metabolic Choke Point
Both ML390 and teriflunomide exert their biological effects by inhibiting dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate. This pathway is crucial for the proliferation of cells with high metabolic demands, such as activated lymphocytes and certain cancer cells. By blocking DHODH, these inhibitors deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and a reduction in proliferation. Teriflunomide is a well-established immunomodulatory drug, approved for the treatment of multiple sclerosis, that selectively and reversibly inhibits DHODH.[1] ML390 is a potent DHODH inhibitor that has been shown to induce myeloid differentiation in acute myeloid leukemia (AML) models.[2][3]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data for ML390 and teriflunomide, focusing on their inhibitory concentration (IC50) against human DHODH and their effective concentrations in cellular assays. It is important to note that the presented values are compiled from different studies and direct head-to-head comparisons in a single study are limited.
| Parameter | ML390 | Teriflunomide | Reference Compound (Brequinar) |
| Target | Human Dihydroorotate Dehydrogenase (DHODH) | Human Dihydroorotate Dehydrogenase (DHODH) | Human Dihydroorotate Dehydrogenase (DHODH) |
| IC50 (DHODH) | 0.56 µM | 24.5 nM - 1 µM | ~20 nM |
| Cellular Efficacy (ED50/EC50) | ~2 µM (ED50 for differentiation in AML cell lines) | 6 µM - 26 µM (EC50 for antiviral effect in Vero E6 cells) | ~ 1 µM (ED50 for differentiation in AML cell lines) |
| Mechanism of Inhibition | Not specified in the provided results | Non-competitive, reversible | Not specified in the provided results |
Note: The IC50 values for teriflunomide show variability across different studies, which may be attributed to different experimental conditions. Brequinar is included as a reference compound due to its well-characterized high potency against DHODH.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
DHODH Enzyme Inhibition Assay
This protocol outlines a general method for determining the in vitro potency of inhibitors against DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.1% Triton X-100)
-
L-dihydroorotate (substrate)
-
Coenzyme Q (CoQ) or other electron acceptors (e.g., 2,6-dichloroindophenol - DCIP)
-
Test compounds (ML390, teriflunomide) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and the electron acceptor in each well of a 96-well plate.
-
Add serial dilutions of the test compounds (ML390 or teriflunomide) to the wells. Include a DMSO control (vehicle).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the substrate, L-dihydroorotate.
-
Monitor the reduction of the electron acceptor over time using a microplate reader at the appropriate wavelength (e.g., 600 nm for DCIP).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
This protocol describes a common method for assessing the effect of inhibitors on cell viability and proliferation.
Materials:
-
Rapidly proliferating cell line (e.g., activated lymphocytes, AML cell lines)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (ML390, teriflunomide) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of ML390 or teriflunomide. Include a vehicle control (DMSO).
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentrations and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
Both ML390 and teriflunomide are valuable research tools for investigating the role of de novo pyrimidine synthesis in various biological processes. While teriflunomide is a clinically approved drug with a well-documented immunomodulatory profile, ML390 has demonstrated potent activity in the context of AML differentiation. The choice between these inhibitors will depend on the specific research question, the cellular context being investigated, and the desired potency. The provided data and protocols offer a foundation for designing and interpreting experiments aimed at further elucidating the therapeutic potential of DHODH inhibition.
References
Unveiling the Specificity of ML390: A Comparative Guide for G6PD Inhibitors
For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical probe is paramount to unraveling the complexities of biological pathways. This guide provides a detailed comparison of ML390, a potent inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), with other known inhibitors, supported by experimental data and protocols to aid in the judicious selection of research tools.
ML390 has emerged as a highly selective inhibitor of G6PD, the rate-limiting enzyme of the pentose phosphate pathway (PPP). The PPP is a critical metabolic route responsible for producing NADPH, which protects cells from oxidative damage, and for generating precursors for nucleotide biosynthesis. Dysregulation of G6PD activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This guide assesses the specificity of ML390 in comparison to other G6PD inhibitors.
Comparative Analysis of G6PD Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of ML390 and other compounds against G6PD.
| Inhibitor | G6PD IC50 | Target Organism/Enzyme | Citation |
| ML390 | 8.8 nM | Human G6PD | [1] |
| G6PDi-1 | 70 nM | Human G6PD | [2] |
| 16α-BrEA | 53 nM | Trypanosoma cruzi G6PD | [3] |
| DHEA | 9 µM | Human G6PD | [4] |
| Wedelolactone | ~10 µM (for cell proliferation inhibition) | Ovarian Cancer Cells | [5] |
Note: A lower IC50 value indicates a higher potency.
Specificity Profile of ML390
A critical aspect of a chemical probe is its selectivity for the intended target over other related proteins. ML390 has been profiled against a panel of dehydrogenases, demonstrating a high degree of selectivity for G6PD.
| Off-Target Enzyme | Fold Selectivity vs. G6PD |
| Lactate Dehydrogenase (LDH) | > 11,000 |
| Malate Dehydrogenase (MDH) | > 11,000 |
| Isocitrate Dehydrogenase (IDH1) | > 11,000 |
| 6-Phosphogluconate Dehydrogenase (6PGD) | > 1,100 |
Data derived from the probe report for ML390, indicating minimal inhibition of other dehydrogenases at concentrations effective against G6PD.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental protocols. Below are outlines of the typical assays employed.
G6PD Inhibition Assay (Biochemical)
This assay quantifies the enzymatic activity of G6PD by monitoring the production of NADPH.
-
Reagents: Purified recombinant human G6PD, G6PD assay buffer (e.g., Tris-HCl), Glucose-6-Phosphate (G6P, substrate), NADP+ (cofactor), and the test inhibitor (e.g., ML390).
-
Procedure: a. The G6PD enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer. b. The enzymatic reaction is initiated by the addition of G6P and NADP+. c. The rate of NADPH formation is measured by monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable equation.
Cell-Based Assay for G6PD Target Engagement
This assay assesses the ability of an inhibitor to engage G6PD within a cellular context.
-
Cell Lines: A suitable cancer cell line with detectable G6PD activity (e.g., A549 lung cancer cells).
-
Procedure: a. Cells are treated with various concentrations of the inhibitor for a specified period. b. Cellular G6PD activity is measured using a commercial G6PD activity assay kit, which typically involves cell lysis followed by a colorimetric or fluorometric measurement of NADPH production.
-
Data Analysis: The cellular IC50 is determined by plotting the G6PD activity against the inhibitor concentration.
Visualizing the Mechanism of Action
To understand the biological context of G6PD inhibition, it is crucial to visualize the relevant signaling pathway and the experimental workflow.
References
- 1. mybiosource.com [mybiosource.com]
- 2. researchgate.net [researchgate.net]
- 3. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of ML390 Across Diverse Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dihydroorotate dehydrogenase (DHODH) inhibitor, ML390, and other compounds targeting the same pathway, supported by experimental data from various studies.
ML390 is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH a compelling target for cancer therapy.[3][4][5] Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[3][4] This guide summarizes the known anti-cancer effects of ML390 and other DHODH inhibitors across a range of cancer cell lines, provides detailed experimental protocols for assessing these effects, and visualizes the key signaling pathways involved.
Quantitative Analysis of DHODH Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective dose (ED50) values for ML390 and other notable DHODH inhibitors in various cancer cell lines. The data highlights the differential sensitivity of cancer cells to DHODH inhibition. It is important to note that direct comparative studies of ML390 across a wide panel of solid tumor cell lines are limited in the public domain. The data for other DHODH inhibitors are included to provide a broader context for the therapeutic potential of targeting this pathway.
| Compound | Cancer Type | Cell Line | IC50 / ED50 (µM) | Reference |
| ML390 | Acute Myeloid Leukemia (AML) | U937 | ~2 (ED50) | [1] |
| ML390 | Acute Myeloid Leukemia (AML) | THP1 | ~2 (ED50) | [1] |
| ML390 | Murine AML Model | ER-HoxA9 | ~2 (ED50) | [1] |
Note: The available data for ML390 primarily focuses on its potent activity in AML models. Further research is needed to establish its efficacy across a broader spectrum of solid tumors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of ML390 and other DHODH inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of ML390 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
ML390 (or other DHODH inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of ML390 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ML390 solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by ML390 using flow cytometry.
Materials:
-
Cancer cell lines
-
ML390
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with ML390 at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis
This protocol is for detecting changes in protein expression related to the ML390 mechanism of action.
Materials:
-
Cancer cell lines
-
ML390
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DHODH, anti-c-Myc, anti-p21, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with ML390 for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of ML390 is the inhibition of DHODH, leading to the depletion of pyrimidines. This has several downstream consequences for cancer cells.
Caption: ML390 inhibits DHODH, disrupting pyrimidine synthesis and affecting c-Myc and p21.
Experimental Workflow for Assessing ML390 Efficacy
The following diagram illustrates a typical workflow for the preclinical evaluation of ML390 in cancer cell lines.
Caption: A workflow for evaluating the anticancer effects of ML390 in vitro.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. geneonline.com [geneonline.com]
- 5. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling ML390
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of ML390, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). Adherence to these protocols is critical for personnel safety and experimental integrity.
ML390, with the CAS number 2029049-79-2, is formally known as N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide.[1] While a comprehensive Safety Data Sheet (SDS) should always be consulted directly from the supplier, this document outlines the standard personal protective equipment (PPE), handling procedures, and disposal plans based on general best practices for handling potent research compounds.
Personal Protective Equipment (PPE)
The appropriate level of PPE is crucial to mitigate risks associated with handling chemical compounds. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[2][3][4]
Table 1: Recommended Personal Protective Equipment for Handling ML390
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Powder) | - Full-face respirator or a half-mask respirator with P100 filters- Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Disposable gown or lab coat- Closed-toe shoes | Prevents inhalation of fine particles and protects eyes and skin from contact. |
| Dissolving in Solvent | - Chemical fume hood- Chemical splash goggles- Nitrile gloves- Lab coat- Closed-toe shoes | Protects against inhalation of solvent vapors and splashes of the chemical solution. |
| Cell Culture and In Vitro Assays | - Biosafety cabinet (if applicable)- Safety glasses- Nitrile gloves- Lab coat- Closed-toe shoes | Maintains sterility and protects against accidental splashes. |
| Spill Cleanup | - Appropriate respirator (based on spill size and solvent)- Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant apron or coveralls- Shoe covers | Provides enhanced protection during direct contact with a concentrated amount of the compound. |
Experimental Protocols and Handling Procedures
Proper handling procedures are essential to prevent contamination and ensure the accuracy of experimental results.
Storage: ML390 powder should be stored at -20°C for long-term stability (up to 3 years).[5] For short-term storage, 4°C is suitable for up to 2 years.[5] Solutions of ML390 in solvents like DMSO can be stored at -80°C for up to 3 months or at -20°C for up to 2 weeks.[5]
Weighing:
-
Always handle ML390 powder in a designated area, such as a chemical fume hood or a balance enclosure, to minimize inhalation risk.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
Ensure the balance is clean before and after use.
Dissolving:
-
Prepare solutions in a certified chemical fume hood.
-
Add the solvent to the pre-weighed ML390 powder slowly to avoid splashing.
-
Consult solubility data for appropriate solvents and concentrations. ML390 is soluble in DMSO and ethanol.[1]
Disposal Plan
All waste contaminated with ML390 must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Table 2: Disposal Guidelines for ML390 Waste
| Waste Type | Disposal Procedure |
| Unused ML390 Powder | - Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, labeled hazardous waste container. |
| Liquid Waste (Solutions containing ML390) | - Collect in a sealed, labeled, and compatible hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | - Dispose of as solid hazardous waste in a designated, labeled container. |
Signaling Pathway and Workflow Diagrams
To visualize the context of ML390's application and the necessary safety workflow, the following diagrams are provided.
Caption: Signaling pathway showing ML390 as an inhibitor of the DHODH enzyme.
Caption: Logical workflow for the selection and use of PPE when handling ML390.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
